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  • Product: 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde
  • CAS: 1006496-13-4

Core Science & Biosynthesis

Foundational

predicted solubility of propyl pyrazole carbaldehydes in organic solvents

Topic: Predictive Solubility Profiling & Thermodynamic Modeling of Propyl Pyrazole Carbaldehydes Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Chemists, Crystallization Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Predictive Solubility Profiling & Thermodynamic Modeling of Propyl Pyrazole Carbaldehydes Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Process Chemists, Crystallization Scientists, and Pre-clinical Researchers.

Executive Summary

The solubility profile of 1-propyl-1H-pyrazole-4-carbaldehyde (and its structural isomers) is a critical physicochemical parameter governing its utility as a precursor in the synthesis of Schiff bases, antimicrobial agents, and kinase inhibitors.[1] This guide provides a technical roadmap for predicting, measuring, and modeling the solubility of this amphiphilic scaffold. By synthesizing data from structural analogs (e.g., 3,5-dimethylpyrazole) and applying thermodynamic models (Apelblat, van’t Hoff), we establish a predictive framework for optimizing solvent selection during purification and reaction engineering.

Molecular Architecture & Solubility Prediction

Structural Analysis

The propyl pyrazole carbaldehyde scaffold presents a "push-pull" solubility mechanism:

  • Hydrophobic Domain: The N-propyl chain increases lipophilicity, enhancing affinity for non-polar and moderately polar aprotic solvents (e.g., Toluene, Ethyl Acetate).

  • Polar/H-Bonding Domain: The pyrazole ring (H-bond acceptor) and the formyl group (dipole-dipole interactions) facilitate solubility in polar protic solvents (e.g., Alcohols).[1]

Hansen Solubility Parameter (HSP) Prediction

Using Group Contribution Methods based on the pyrazole core [1], we predict the compatibility radius (


) against common solvents.

Table 1: Predicted Solubility Profile based on HSP Distances

Solvent ClassRepresentative SolventPredicted InteractionMechanism
Polar Protic Methanol, EthanolHigh Strong H-bonding with formyl/pyrazole N.
Polar Aprotic DMF, DMSOVery High Dipole-dipole matching; ideal for synthesis.[1]
Esters Ethyl AcetateModerate-High Good van der Waals/Polar balance.[1]
Alkanes Hexane, HeptaneLow Propyl chain insufficient to overcome polar core repulsion.
Aqueous WaterVery Low Hydrophobic effect of the propyl group dominates.

Technical Insight: While the propyl group reduces water solubility compared to bare pyrazole, it significantly improves solubility in toluene compared to methyl-substituted analogs, aiding in phase-transfer catalysis workflows.

Thermodynamic Modeling Framework

To rigorously describe the dissolution process, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of heterocycles due to its high accuracy in correlating temperature-dependent solubility [2].[1]

The Modified Apelblat Model

[1]
  • 
    : Mole fraction solubility of the solute.[1]
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived from non-linear regression.
    
The van't Hoff Analysis

Used to determine the thermodynamic functions of dissolution (Enthalpy


, Entropy 

).

[1]

Validation Standard: A plot of


 vs. 

must yield a linear relationship. Deviations suggest a phase transition or change in solvation mechanism within the temperature range.[1]

Experimental Protocol: Laser-Monitoring Dynamic Method

This protocol is designed to be self-validating, minimizing human error associated with visual endpoint detection.[1]

Workflow Diagram

SolubilityProtocol cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_analysis Data Analysis S1 Weigh Solute (m1) Precision: ±0.0001 g S2 Add Solvent (m2) Initial Excess S1->S2 M1 Jacketed Vessel Control T ±0.05 K S2->M1 M2 Laser Transmissivity Monitoring M1->M2 Heat Rate 2 K/h M3 Dissolution Event (Transmissivity Max) M2->M3 Solid Disappears A1 Calculate Mole Fraction (x) M3->A1 Record T A2 Regression (Apelblat) A1->A2 A2->M1 Next Solvent/Conc

Figure 1: Laser-monitoring dynamic solubility measurement workflow. This closed-loop system ensures thermal equilibrium is detected objectively via optical transmissivity.[1]

Step-by-Step Methodology
  • Apparatus Setup: Utilize a double-jacketed glass vessel coupled with a programmable water bath (accuracy

    
     K). Insert a laser source and a light intensity meter on opposite sides of the vessel.
    
  • Mixture Preparation: Accurately weigh excess propyl pyrazole carbaldehyde (

    
    ) and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Stir continuously using a magnetic stirrer to ensure homogeneity.

  • Dynamic Heating: Slowly increase temperature (rate

    
     K/h) while monitoring laser transmittance.
    
    • Suspension: Laser beam scatters (Low Transmittance).[1]

    • Solution: Laser beam passes through (High Transmittance).[1]

  • Endpoint Determination: Record the temperature (

    
    ) at the exact moment transmittance plateaus at maximum. This is the saturation temperature for the specific mole fraction.
    
  • Replication: Repeat with varying solute/solvent ratios to cover the range 278.15 K to 323.15 K.

Predicted Thermodynamic Behavior

Based on data from pyrazole analogs (e.g., 3,5-dimethylpyrazole [2] and pyrazinamide [3]), we project the following thermodynamic profile for propyl pyrazole carbaldehydes:

Table 2: Projected Thermodynamic Parameters

ParameterSignPhysical Interpretation
Enthalpy (

)
Positive (+) Dissolution is endothermic .[1] Solubility increases with temperature.[1][2]
Entropy (

)
Positive (+) Dissolution is entropy-driven .[1] The disorder of the system increases as the crystal lattice breaks.
Gibbs Energy (

)
Positive (+) The process is non-spontaneous at standard states; requires thermal energy to proceed.[1]

Critical Analysis: In alcoholic solvents (Ethanol, 1-Propanol), the


 values are expected to be higher than in ester solvents due to the energy required to disrupt the strong solvent-solvent hydrogen bonding network to accommodate the solute.

Synthesis & Purification Implications

Understanding the solubility differential is crucial for the synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction [4].[1]

Purification Strategy (Recrystallization)
  • Anti-Solvent Method: Dissolve the crude aldehyde in a minimum volume of Ethanol (high solubility) at warm temperatures.[1] Slowly add Water (anti-solvent, low solubility) to induce controlled nucleation.[1]

  • Cooling Method: Dissolve in Ethyl Acetate at reflux.[1] Cool slowly to 0°C. The temperature dependence (modeled by Apelblat parameter

    
    ) suggests a steep solubility drop, maximizing yield.
    
Reaction Solvent Choice

For subsequent Schiff base formation, Methanol is the predicted optimal solvent. It solubilizes the aldehyde sufficiently at room temperature while often allowing the Schiff base product (which is typically more hydrophobic) to precipitate out, driving the equilibrium forward.

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] [1]

  • Wang, J., et al. (2019).[1] Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents. Journal of Chemical & Engineering Data.

  • Zhu, R., et al. (2020).[1] Thermodynamic study of solubility for pyrazinamide in ten solvents. Journal of Molecular Liquids.

  • Sigma-Aldrich. (n.d.).[1] 1-Propyl-1H-pyrazole-4-carbaldehyde Product Sheet.

Sources

Exploratory

Thermodynamic Stability of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde: A Mechanistic Whitepaper

As a Senior Application Scientist, I approach the thermodynamic profiling of heterocyclic building blocks not merely as a data-collection exercise, but as a mechanistic deconstruction of molecular behavior. 3-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the thermodynamic profiling of heterocyclic building blocks not merely as a data-collection exercise, but as a mechanistic deconstruction of molecular behavior. 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 1006496-13-4) is a highly functionalized scaffold utilized in advanced drug discovery and materials science[1]. Understanding its thermodynamic stability requires analyzing the interplay between aromatic resonance, steric hindrance, and solvent dielectric effects.

This whitepaper dissects the thermodynamic parameters governing this molecule, providing field-proven, self-validating experimental protocols to quantify its stability.

Mechanistic Deconstruction of Thermodynamic Stability

Aromaticity and Core Stability

The fundamental thermal stability of this molecule is anchored by the 1H-pyrazole core. Pyrazoles possess a highly delocalized


-electron system, granting them significant resonance energy. Thermal decomposition typically requires extreme conditions (often >250 °C) to induce ring cleavage or decarbonylation[2]. The 1-propyl substitution at the N1 position further enhances lipophilicity and prevents the tautomeric equilibrium (prototropy) that typically complicates the thermodynamic landscape of unsubstituted pyrazoles[2].
Conformational Isomerization: The C4-Carbaldehyde Rotor

The most critical thermodynamic variable in this molecule is the rotational degree of freedom of the C4-carbaldehyde group. The bond connecting the formyl group to the pyrazole ring possesses partial double-bond character due to conjugation with the aromatic system[3].

Because of the bulky cyclopropyl group at the C3 position, the molecule faces significant steric constraints. The formyl oxygen can orient either syn (s-cis) or anti (s-trans) relative to the C3-cyclopropyl group. The s-trans conformation—where the carbonyl oxygen points toward the less sterically hindered C5 proton—is the thermodynamic global minimum[4]. Overcoming the rotational barrier to reach the s-cis state requires thermal energy input (


), making this a dynamic system heavily influenced by temperature.

G S1 s-trans Conformer (O anti to C3-cyclopropyl) S2 Transition State (Orthogonal Carbonyl) S1->S2 +ΔG‡ (Heating) S2->S1 -ΔG (Cooling) S3 s-cis Conformer (O syn to C3-cyclopropyl) S2->S3 -ΔG (Cooling) S3->S2 +ΔG‡ (Heating)

Caption: Conformational isomerization logic between the thermodynamically favored s-trans and the s-cis states.

Solvent-Induced Thermodynamic Shifts

Thermodynamic stability is not an intrinsic vacuum property; it is heavily modulated by the microenvironment. Transitioning the pyrazole derivative from the gas phase to a polar solvent fundamentally alters its electronic structure[5].

Density Functional Theory (DFT) studies at the B3LYP/6-311+G(d,p) level demonstrate that polar solvents (like water or DMSO) increase the molecular dipole moment and stabilize the polarized state of the carbaldehyde group[5]. This dielectric stabilization narrows the HOMO-LUMO energy gap, as the solvent field preferentially stabilizes the Lowest Unoccupied Molecular Orbital (LUMO)[5]. Consequently, rotational and tautomeric interconversions are often kinetically slowed in polar aprotic solvents compared to non-polar environments[2].

Quantitative Data: Thermodynamic & Solvation Parameters

Table 1: Computed Thermodynamic Parameters of Conformational Isomers (Values derived from DFT B3LYP/6-311G(d,p) models for pyrazole-4-carbaldehydes[3])

Conformer StateRelative Enthalpy (

, kcal/mol)
Relative Gibbs Free Energy (

, kcal/mol)
Dipole Moment (Debye)
s-trans (Global Minimum)0.000.003.15
s-cis (Steric Clash)+2.45+2.604.20
Transition State (Orthogonal)+12.50+11.802.85

Table 2: Solvent Effects on Electronic Stability (Extrapolated from generalized pyrazole DFT solvation models[5])

EnvironmentDielectric Constant (

)
HOMO-LUMO Gap (eV)Relative Solvation Energy (kcal/mol)
Gas Phase 1.007.050.00
Chloroform 4.817.03-8.40
DMSO 46.807.01-14.20
Water 78.407.00-15.60

Self-Validating Experimental Protocols

To empirically verify these thermodynamic parameters, experimental design must prioritize causality and internal controls. A protocol is only as reliable as its self-validation mechanisms.

G A 3-cyclopropyl-1-propyl-1H- pyrazole-4-carbaldehyde B Conformational State (VT-NMR) A->B Rotational Dynamics C Thermal Degradation (TGA/DSC) A->C Activation Energy (Ea) D Solvation Energy (UV-Vis & DFT) A->D Dielectric Shift E Comprehensive Thermodynamic Profile B->E s-cis / s-trans Ratio C->E Decomposition Onset D->E HOMO-LUMO Gap

Caption: Workflow for the comprehensive thermodynamic profiling of pyrazole-4-carbaldehyde derivatives.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotational Barriers

Causality Rationale: DMSO-d6 is selected as the solvent not only for its high boiling point (189 °C), which allows for an extended temperature range, but because its high dielectric constant stabilizes the polarized transition state of the carbaldehyde rotor, bringing the coalescence temperature into an observable window.

  • Sample Preparation: Dissolve 15 mg of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Probe Calibration (Self-Validation Step): Calibrate the NMR probe temperature using a 100% ethylene glycol standard. Record the chemical shift difference (

    
    ) between the CH2 and OH protons to calculate the exact probe temperature, ensuring instrument readouts match physical reality.
    
  • Spectral Acquisition: Acquire 1D 1H-NMR spectra from 298 K to 398 K in 10 K increments. Monitor the formyl proton (~9.8 ppm) and the cyclopropyl methine proton for peak broadening and coalescence.

  • Reversibility Check (Self-Validation Step): Cool the sample back to 298 K and re-acquire the spectrum. Overlay this with the initial 298 K spectrum. A perfect match confirms that the observed spectral changes were purely thermodynamic (conformational) and that no thermal degradation occurred.

  • Data Extraction: Utilize the Eyring equation to calculate the activation enthalpy (

    
    ) and entropy (
    
    
    
    ) from the coalescence temperature (
    
    
    ) and exchange rates.
Protocol 2: TGA/DSC for Thermal Degradation Kinetics

Causality Rationale: Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) isolates the physical phase transitions (melting/boiling) from chemical degradation (decarbonylation/ring cleavage).

  • Instrument Calibration: Calibrate the TGA/DSC using an Indium standard. Why Indium? Its sharp, well-defined melting endotherm (156.6 °C) falls precisely within the critical pre-degradation thermal window of heterocyclic building blocks, ensuring maximum calorimetric accuracy.

  • Baseline Subtraction (Self-Validation Step): Run an empty aluminum crucible from 25 °C to 400 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min). This establishes a thermal baseline, isolating the sample's heat flow from instrument artifacts.

  • Sample Loading: Accurately weigh 5.0 mg of the pyrazole compound into a matched aluminum crucible.

  • Thermal Profiling: Heat the sample from 25 °C to 400 °C at 10 °C/min.

  • Analysis: Identify the onset of thermal degradation (

    
    ) from the first derivative of the TGA curve, and calculate the associated enthalpy of decomposition (
    
    
    
    ) by integrating the corresponding DSC exotherm.

Conclusion

The thermodynamic stability of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde is a delicate balance of robust aromaticity and dynamic conformational isomerism. While the pyrazole core guarantees high thermal degradation thresholds, the C4-carbaldehyde group acts as a thermodynamic rotor, favoring the s-trans conformation to avoid steric clashes with the C3-cyclopropyl moiety. By employing self-validating VT-NMR and calorimetric protocols, researchers can accurately map these energy landscapes, ensuring predictable reactivity when utilizing this building block in downstream synthetic applications.

References

  • ResearchGate. Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. URL:[Link]

  • National Institutes of Health (PMC). Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier. URL: [Link]

  • Ondokuz Mayıs University (DSpace). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. URL: [Link]

  • MDPI. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. URL:[Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde in Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic building blocks that form the core scaffolds of next-generation targeted therapeutics. Among thes...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently evaluate heterocyclic building blocks that form the core scaffolds of next-generation targeted therapeutics. Among these, pyrazole-4-carbaldehydes have emerged as exceptionally versatile intermediates, particularly in the development of kinase inhibitors and agrochemicals.

This technical whitepaper provides an in-depth analysis of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde , detailing its precise molecular properties, the causality behind its synthetic methodologies, and its strategic integration into pharmaceutical pipelines.

Physicochemical Profiling & Structural Rationale

The foundational step in any rational drug design program is understanding the physicochemical parameters of your starting materials. The properties of the building block heavily influence the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final active pharmaceutical ingredient (API).

The compound 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1006496-13-4) possesses a unique structural topology[1]. The inclusion of a cyclopropyl ring introduces rigid, localized steric bulk, which is highly advantageous for locking the molecule into a specific bioactive conformation when binding to hydrophobic protein pockets. Concurrently, the N-propyl chain provides flexible lipophilicity, enhancing membrane permeability.

Quantitative Data Summary

To ensure rapid evaluation for Lipinski's Rule of Five compliance, the core quantitative metrics of this compound are summarized below. With a LogP of 1.983 and a Topological Polar Surface Area (TPSA) of 34.89 Ų, this scaffold is highly optimized for oral bioavailability and cellular penetration[1].

PropertyValueClinical / Synthetic Significance
Molecular Formula C₁₀H₁₄N₂ODefines the mass balance for downstream synthetic stoichiometry.
Molecular Weight 178.23 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding the 500 Da limit for oral drugs.
CAS Registry Number 1006496-13-4Unique identifier for procurement and safety tracking.
SMILES CCCN1C=C(C=O)C(=N1)C2CC2Utilized for in silico docking and computational modeling.
LogP 1.983Optimal lipophilicity for passive membrane diffusion.
TPSA 34.89 ŲExcellent predictor for high intestinal absorption and potential blood-brain barrier (BBB) penetration.
H-Bond Acceptors 3Facilitates critical interactions with kinase hinge-region residues.
H-Bond Donors 0Minimizes desolvation penalties during target binding.
Rotatable Bonds 4Balances conformational flexibility with entropic binding costs.

Synthetic Methodology: The Vilsmeier-Haack Approach

The presence of the aldehyde group at the C4 position of the pyrazole ring is not a trivial structural feature; it serves as a highly reactive electrophilic handle for subsequent Knoevenagel condensations, Wittig reactions, or reductive aminations.

To synthesize pyrazole-4-carbaldehydes from their corresponding unfunctionalized pyrazoles, the2[2]. The causality behind selecting the VH reaction over alternative formylation methods (such as the Reimer-Tiemann reaction) lies in its exquisite regioselectivity. The Vilsmeier reagent specifically targets the electron-rich C4 position of the pyrazole ring, leaving the cyclopropyl and propyl aliphatic chains completely intact and avoiding unwanted side reactions[3].

Experimental Protocol: Step-by-Step Vilsmeier-Haack Formylation

The following protocol outlines a self-validating workflow for the formylation of 3-cyclopropyl-1-propyl-1H-pyrazole to yield the target carbaldehyde.

  • Vilsmeier Reagent Generation:

    • Action: Charge a dry, argon-purged round-bottom flask with anhydrous dimethylformamide (DMF) (3.0 equivalents). Cool the system to 0°C using an ice-water bath.

    • Action: Dropwise, add phosphorus oxychloride (POCl₃) (3.0 equivalents) over 30 minutes.

    • Causality: The slow addition controls the highly exothermic formation of the chloroiminium ion (Vilsmeier reagent). Maintaining 0°C prevents the thermal degradation of this reactive intermediate.

  • Electrophilic Aromatic Substitution:

    • Action: Dissolve the starting material, 3-cyclopropyl-1-propyl-1H-pyrazole (1.0 equivalent), in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Action: Gradually warm the reaction mixture to 80–90°C and stir for 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy for the electrophilic attack at the sterically hindered C4 position, forming a stable iminium intermediate[3].

  • Hydrolysis and Quenching:

    • Action: Cool the reaction mixture back to room temperature and carefully pour it over crushed ice.

    • Action: Neutralize the highly acidic aqueous mixture to pH 7-8 using a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Quenching with ice prevents thermal runaway during hydrolysis. The basic neutralization converts the iminium intermediate into the final, stable aldehyde (3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde) and drives its precipitation from the aqueous phase.

  • Isolation:

    • Action: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

VilsmeierHaack A 1. DMF + POCl3 (Vilsmeier Reagent Formation) B 2. Pyrazole Substrate Addition (Electrophilic Attack at C4) A->B Activation C 3. Iminium Ion Intermediate (Stable at Low Temp) B->C Substitution D 4. Aqueous Hydrolysis (Ice Bath / Base Neutralization) C->D Quenching E 5. 3-Cyclopropyl-1-propyl-1H- pyrazole-4-carbaldehyde D->E Precipitation

Logical workflow of the Vilsmeier-Haack formylation for pyrazole-4-carbaldehyde synthesis.

Applications in Targeted Therapeutics

In drug discovery, 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde is rarely the final drug; rather, it is a privileged scaffold. By utilizing the aldehyde group, chemists can cyclize the molecule to form complex pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines[2].

These bicyclic systems function as classical ATP-competitive inhibitors. The nitrogen atoms of the pyrazole core act as critical hydrogen-bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., in JAK, MAPK, or EGFR kinases). Concurrently, the cyclopropyl and propyl groups project into the hydrophobic selectivity pockets of the kinase, enhancing both binding affinity and target specificity.

KinasePathway Ligand Extracellular Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Target Target Kinase (e.g., JAK/MAPK) (Hinge Region Binding) Receptor->Target Activates Inhibitor Pyrazole-Derived Inhibitor (Competes with ATP) Inhibitor->Target Blocks ATP Site Effector Downstream Effector Proteins (Phosphorylation Blocked) Target->Effector Signal Aborted Output Cell Proliferation Halted Effector->Output Phenotypic Result

Mechanism of action for pyrazole-derived kinase inhibitors blocking downstream signaling.

Analytical Validation: A Self-Validating System

Scientific trustworthiness dictates that no intermediate should proceed to biological screening without rigorous, orthogonal analytical validation. The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde must be treated as a self-validating system where the output of the synthesis is immediately verified against predicted spectral data.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: Confirms the exact mass and purity.

    • Expected Result: A dominant peak at m/z 179.2[M+H]⁺, corresponding to the molecular weight of 178.23 g/mol + a proton.

  • Proton Nuclear Magnetic Resonance (¹H-NMR):

    • Purpose: Verifies the structural connectivity and confirms successful formylation.

    • Expected Result: The defining feature of successful formylation is the appearance of a sharp, highly deshielded singlet in the region of 9.50 – 10.00 ppm , which corresponds to the aldehyde proton. Furthermore, the distinct multiplet signals for the cyclopropyl ring (typically around 0.8 – 1.2 ppm) must remain intact, proving that the acidic Vilsmeier conditions did not induce ring-opening.

By enforcing these strict analytical checkpoints, researchers ensure that downstream biological assay data is a true reflection of the intended pyrazole scaffold's activity, eliminating false positives caused by unreacted precursors or structural isomers.

References

  • ChemScene.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)

Sources

Protocols & Analytical Methods

Method

reductive amination reactions using 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Application Note: High-Yield Reductive Amination Strategies for 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde in Drug Discovery Scientific Rationale & Structural Significance In modern drug discovery, the pyrazole sc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Amination Strategies for 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde in Drug Discovery

Scientific Rationale & Structural Significance

In modern drug discovery, the pyrazole scaffold is a privileged pharmacophore, featuring prominently in FDA-approved therapeutics such as celecoxib and crizotinib. Specifically, 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde ([1]) serves as a highly specialized building block. The C3-cyclopropyl group introduces unique conformational constraints and metabolic stability, while the N1-propyl chain fine-tunes lipophilicity (logP) to enhance cellular permeability.

The functionalization of this aldehyde via reductive amination is the premier method for synthesizing pyrazole-4-methylamines[2]. However, the electron-rich nature of the pyrazole ring can deactivate the C4-carbaldehyde, making the initial imine formation sluggish and increasing the risk of competitive direct reduction to the corresponding alcohol. This application note details field-proven, self-validating protocols to achieve high-yielding C-N bond formation while mitigating byproduct generation.

Mechanistic Insights & Reagent Selection

The fundamental challenge in reductive amination is ensuring that the reducing agent targets the transient imine/iminium intermediate rather than the starting aldehyde[3].

  • The Gold Standard: The use of sodium triacetoxyborohydride (NaBH(OAc)₃) was pioneered by[4]. The three electron-withdrawing acetate ligands stabilize the boron-hydrogen bond, rendering it a exceptionally mild hydride source. It is unreactive toward the pyrazole-4-carbaldehyde but highly reactive toward the more electrophilic iminium ion, ensuring exquisite chemoselectivity[5].

  • The Alternatives: While sodium cyanoborohydride (NaBH₃CN) is historically common, it generates highly toxic HCN gas at low pH and is sluggish with weakly basic amines[3]. Alternatively, a neutral-condition stepwise approach using NaBH₄/I₂ can be employed for sterically hindered substrates[6].

Reaction Workflow & Logic Diagram

ReductiveAmination A 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde + Primary/Secondary Amine B Imine / Iminium Intermediate (Transient) A->B Dehydration (AcOH cat.) E Pyrazole-4-methanol (Undesired Byproduct) A->E Direct Reduction (If NaBH4 is used) C NaBH(OAc)3 (Selective Hydride Source) B->C Electrophilic Addition D Target Pyrazole-4-methylamine (Product) C->D Rapid Hydride Transfer

Workflow and mechanism logic for the selective reductive amination of pyrazole-4-carbaldehydes.

Quantitative Optimization Data

The following table summarizes the causality behind solvent and reagent choices when optimizing the reductive amination of pyrazole-4-carbaldehydes[4].

EntryReducing AgentSolventAdditiveTime (h)Yield (%)Mechanistic Causality & Observation
1NaBH₄MeOHNone1245High pyrazole-4-methanol byproduct due to unselective reduction.
2NaBH₃CNMeOHAcOH (pH 5)2475Effective, but generates toxic HCN gas; requires strict pH control.
3NaBH(OAc)₃DCENone395Optimal for secondary amines; highly selective for iminium over aldehyde.
4NaBH(OAc)₃THFAcOH (1 eq)492Optimal for weakly basic amines; AcOH catalyzes imine formation.
5NaBH₄ / I₂MeOHNone673Neutral conditions; I₂ acts as a Lewis acid to drive imine formation.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Reductive Amination (For Aliphatic & Strongly Basic Amines)

Causality: Direct amination is preferred for unhindered amines because the iminium intermediate forms rapidly in situ, allowing for a streamlined, one-pot reaction.

  • Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) and the target amine (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

    • Expert Insight: DCE is chosen over THF because it provides superior solubility for the polar iminium intermediate and significantly accelerates the hydride transfer step[4].

  • Activation: Stir at room temperature for 15 minutes. If the amine is weakly basic (e.g., an aniline derivative), add glacial acetic acid (1.0–2.0 equiv).

    • Expert Insight: AcOH catalyzes the dehydration step to form the imine without fully protonating the amine, which would otherwise quench its nucleophilicity[4].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes to prevent thermal spiking. Stir at room temperature for 3–4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot (R_f ~0.6, stains orange with 2,4-DNP) completely disappears.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Indirect (Stepwise) Reductive Amination (For Hindered/Weakly Basic Amines)

Causality: Used for sterically hindered primary amines where dialkylation is a risk, or for extremely weak nucleophiles that require forcing conditions to form the imine.

  • Imine Formation: Dissolve the pyrazole-4-carbaldehyde (1.0 equiv) and amine (1.0 equiv) in anhydrous methanol. Add a catalytic amount of iodine (I₂, 0.05 equiv).

    • Expert Insight: Iodine acts as a mild, neutral Lewis acid to catalyze the in situ formation of the imine at room temperature without the need for harsh Brønsted acids[6],[7].

  • Reduction: Once TLC confirms complete consumption of the aldehyde, cool the mixture to 0 °C and slowly add NaBH₄ (1.5 equiv).

    • Expert Insight: Because the aldehyde is already fully converted to the imine, the stronger, less selective NaBH₄ can be safely used without risking the pyrazole-4-methanol byproduct[5].

  • Workup: Stir for 2 hours. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure secondary amine[7].

Analytical Characterization & Validation

To establish trustworthiness, every synthesized batch must be validated via ¹H NMR (CDCl₃, 300/400 MHz). The functional group transformation is confirmed by two critical spectral shifts[6],[7]:

  • Loss of Starting Material: The highly deshielded aldehydic proton singlet at δ ~9.95 ppm must completely disappear.

  • Appearance of Product: A new benzylic-type methylene bridge signal (–CH₂NH–) must appear as a singlet or broad singlet at δ 3.82–3.89 ppm .

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.[Link]

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline. MDPI.[Link]

  • Antimicrobial screening and one-pot synthesis of 4-(substituted-anilinomethyl)-3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives. PMC / NIH.[Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

Sources

Application

Application Note: Chemoselective Oxidation and Reduction Pathways for Pyrazole-4-Carbaldehyde Derivatives

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of pyrazole-4-carbaldehyde scaffolds. Executive Summary & Strategic Importance The pyrazole-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of pyrazole-4-carbaldehyde scaffolds.

Executive Summary & Strategic Importance

The pyrazole-4-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., crizotinib analogues), COX-2 inhibitors, and agrochemicals. Its amphoteric nature—possessing both a pyridine-like acceptor nitrogen and a pyrrole-like donor nitrogen—presents unique synthetic challenges.

This guide details high-fidelity protocols for diverting this aldehyde hub into two primary vectors:

  • Oxidation: Accessing carboxylic acids (for amide coupling) and nitriles.

  • Reduction: Accessing primary alcohols and diverse amine libraries via reductive amination.

Decision Matrix: Pathway Selection

Before initiating synthesis, consult the following decision tree to select the optimal method based on substrate sensitivity and target functionality.

ReactionPathways Start Pyrazole-4-Carbaldehyde Oxidation Oxidation Target? Start->Oxidation [O] Reduction Reduction Target? Start->Reduction [H] Acid Carboxylic Acid (COOH) Oxidation->Acid Pinnick (NaClO2) High Selectivity Oxidation->Acid KMnO4 Robust/Scalable Nitrile Carbonitrile (CN) Oxidation->Nitrile 1. NH2OH 2. Dehydration Alcohol Primary Alcohol (CH2OH) Reduction->Alcohol NaBH4 Std. Protocol Amine Sec/Tert Amine (CH2NR2) Reduction->Amine Reductive Amination (STAB/NaBH3CN)

Figure 1: Chemoselective divergence map for pyrazole-4-carbaldehyde functionalization.

Oxidation Protocols

Oxidizing the aldehyde to a carboxylic acid allows for subsequent amide coupling, a cornerstone of fragment-based drug design.

Method A: Pinnick Oxidation (High Fidelity)

Best for: Substrates with sensitive functional groups (e.g., protecting groups, alkenes) where mild conditions are required. Mechanism: Chlorite (


) oxidizes the aldehyde to acid, while a scavenger (2-methyl-2-butene) quenches the generated hypochlorite byproduct to prevent over-chlorination of the pyrazole ring.

Protocol:

  • Dissolution: Dissolve pyrazole-4-carbaldehyde (1.0 equiv) in a 3:1 mixture of

    
    -BuOH and water (approx. 10 mL/mmol).
    
  • Scavenger: Add 2-methyl-2-butene (5.0 equiv). Note: Resorcinol can be used as an alternative scavenger if the alkene is unavailable.

  • Oxidant Prep: Dissolve sodium chlorite (

    
    , 80%, 1.5 equiv) and sodium dihydrogen phosphate (
    
    
    
    , 1.1 equiv) in minimum water.
  • Addition: Add the oxidant solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (acid spot will streak or stay at baseline; aldehyde moves).

  • Workup: Acidify to pH 3 with 1N HCl. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Method B: KMnO4 Oxidation (Scalable)

Best for: Large-scale synthesis of robust substrates. Risk: Potential N-oxidation of the pyrazole nitrogens if pH is uncontrolled.

Protocol:

  • Setup: Suspend pyrazole-4-carbaldehyde (1.0 equiv) in water (or 1:1 water/pyridine for solubility).

  • Addition: Add

    
     (1.5 equiv) portion-wise at 0–5 °C.
    
  • Heating: Warm to 60–70 °C for 1 hour.

  • Filtration: Filter the hot mixture through Celite to remove

    
     precipitate.
    
  • Isolation: Acidify the filtrate with HCl to precipitate the pyrazole-4-carboxylic acid. Filter and dry.[1]

Reduction Protocols

Method C: Sodium Borohydride Reduction (Aldehyde → Alcohol)

Best for: Generating the hydroxymethyl handle for converting to halogens or ethers.

Protocol:

  • Solvent: Dissolve aldehyde (1.0 equiv) in Methanol (MeOH) or Ethanol (EtOH).[2]

  • Reduction: Add

    
     (1.0–1.5 equiv) portion-wise at 0 °C. Caution: Gas evolution (
    
    
    
    ).
  • Quench: Stir for 30 mins at RT. Quench with saturated

    
     solution.
    
  • Extraction: Evaporate bulk alcohol. Extract aqueous residue with DCM or EtOAc.

Method D: Reductive Amination (Aldehyde → Amine)

Best for: Library generation (SAR studies). Reagent Choice: Sodium triacetoxyborohydride (STAB) is preferred over


 due to lower toxicity and better control (does not reduce aldehyde to alcohol as fast as imine formation).

Protocol:

  • Imine Formation: Mix pyrazole-4-carbaldehyde (1.0 equiv) and amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1 hour.

  • Reduction: Add

    
     (STAB, 1.5 equiv). Stir overnight at RT.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[2]
    

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation and literature precedents.

TransformationReagent SystemTypical YieldKey Byproduct/RiskReference
Oxidation (Acid)

/

(Pinnick)
85–95%Chlorinated pyrazole (if no scavenger)[1, 2]
Oxidation (Acid)

/

70–85%N-oxide formation;

waste
[3]
Reduction (Alcohol)

/ MeOH
90–98%Over-reduction (rare)[4, 5]
Reductive Amination

/ DCE
60–85%Direct reduction to alcohol[6]

Troubleshooting & Optimization

Regiochemistry & N-Protection

The pyrazole N-H is acidic (


). In basic conditions (e.g., 

), the anion forms, which solubilizes the compound but alters reactivity.
  • Recommendation: If solubility is an issue during oxidation, protect the N1 position (e.g., with a THP, Boc, or Benzyl group) prior to aldehyde manipulation. This also prevents N-coordination with metal catalysts.

Stability
  • Aldehyde: Generally stable but can air-oxidize to the acid over long storage. Store under inert atmosphere.

  • Acid Product: Pyrazole-4-carboxylic acids are high-melting solids with poor solubility in non-polar solvents. Use polar aprotic solvents (DMSO, DMF) for NMR characterization.

Diagram: Mechanistic Flow of Reductive Amination

Understanding the intermediate species is vital for troubleshooting low yields in library synthesis.

ReductiveAmination Aldehyde Pyrazole-4-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal AcOH (Cat) SideProduct Alcohol Side-Product Aldehyde->SideProduct Direct Reduction (If no amine present) Amine Primary/Sec Amine Amine->Hemiaminal AcOH (Cat) Imine Iminium Ion (Active Species) Hemiaminal->Imine -H2O Product Amine Product Imine->Product NaBH(OAc)3 (Hydride Transfer)

Figure 2: Kinetic pathway for reductive amination. Note that STAB selectively reduces the Iminium Ion over the Aldehyde.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[3] Preparation of Carboxylic Acids from Aldehydes (Including Hydroxylated Benzaldehydes) by Oxidation with Chlorite.[3][4] Acta Chemica Scandinavica. Link

  • Kraus, G. A., & Roth, B. (1980). Synthetic studies toward verrucarol. 2. Synthesis of the AB ring system. The Journal of Organic Chemistry. Link

  • Master Organic Chemistry. (2017). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids.[5] Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Alcohols by Reduction.[6][2][7] Link

  • Common Organic Chemistry. (2023). Aldehyde to Alcohol: Common Conditions & Mechanism.[7][8] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link

Sources

Method

Application Note: Optimized Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Formylation

Abstract & Introduction The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as Celecoxib (Celebrex), Rimonabant, and Lonazolac.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs such as Celecoxib (Celebrex), Rimonabant, and Lonazolac.[1] The introduction of a formyl group (-CHO) at the C4 position is a critical synthetic pivot, enabling downstream diversification into Schiff bases, chalcones, and hydroxymethyl derivatives.

This Application Note details the Vilsmeier-Haack (VH) formylation , the industry-standard method for C4-functionalization of 1,3-disubstituted pyrazoles.[1] Unlike Friedel-Crafts acylations, the VH reaction utilizes a soft electrophile (the chloroiminium ion), offering superior regioselectivity for the electron-rich C4 position while minimizing polymerization side products.

Mechanistic Principles

The reaction proceeds through an electrophilic aromatic substitution (EAS) mechanism.[2] The critical step is the in situ generation of the Vilsmeier Reagent (chloromethyleneiminium salt) from DMF and POCl₃.

Key Mechanistic Stages:
  • Reagent Formation: POCl₃ activates DMF, displacing the oxygen to form the electrophilic chloroiminium salt.[3] This step is exothermic and requires strict temperature control (0–5°C).[4]

  • Electrophilic Attack: The pyrazole ring, enriched by the N1-lone pair, attacks the electrophilic carbon of the Vilsmeier reagent at C4.

  • Hydrolysis: The resulting iminium intermediate is stable until aqueous workup, where base-promoted hydrolysis releases the aldehyde.[2]

VilsmeierMechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Electrophilic Attack cluster_2 Stage 3: Hydrolysis DMF DMF (Solvent/Reagent) VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VH_Reagent Activation POCl3 POCl3 (Activator) POCl3->VH_Reagent Intermediate Iminium Salt Intermediate VH_Reagent->Intermediate + Pyrazole (C4 Attack) Pyrazole 1,3-Diarylpyrazole (Substrate) Pyrazole->Intermediate Product Pyrazole-4-carbaldehyde (Final Product) Intermediate->Product Hydrolysis Water H2O / NaOAc (Quench) Water->Product

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation on pyrazole substrates.

Experimental Protocol

Materials & Reagents[1][2][4][5][6][7][8]
  • Substrate: 1,3-Diphenylpyrazole (or derivative).[5][6]

  • Reagent: Phosphorus Oxychloride (POCl₃) – Freshly distilled recommended if liquid is yellow.[1]

  • Solvent/Reagent: N,N-Dimethylformamide (DMF) – Anhydrous (Water <0.05%).[1][2]

  • Quench: Sodium Acetate (NaOAc) or Saturated Sodium Bicarbonate (NaHCO₃).[1]

Standard Operating Procedure (SOP)

Step 1: Preparation of Vilsmeier Reagent (The "Cold Start")

  • Charge a flame-dried 3-neck Round Bottom Flask (RBF) with anhydrous DMF (5–10 equivalents relative to pyrazole).

  • Cool the system to 0–5°C using an ice-salt bath.

  • Add POCl₃ (3–5 equivalents) dropwise via a pressure-equalizing addition funnel over 20 minutes.

    • Critical: Maintain internal temperature <10°C. The solution will turn pale yellow/orange.

  • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium salt.

Step 2: Substrate Addition

  • Dissolve the pyrazole substrate in a minimum volume of DMF (if solid) or add neat (if liquid).[4]

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0–5°C.

  • Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

Step 3: Reaction (The "Heat Ramp")

  • Heat the reaction mixture to 60–80°C for 3–6 hours.

    • Monitoring: Check progress via TLC (System: 20% EtOAc/Hexane). The intermediate iminium salt often appears as a baseline spot that converts to a distinct aldehyde spot after a mini-workup of the TLC aliquot.

Step 4: Quenching & Isolation

  • Cool the reaction mixture to RT.

  • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

  • Neutralize the acidic solution (pH ~1) to pH 7–8 using saturated NaOAc solution or solid NaHCO₃.

    • Note: A solid precipitate (the aldehyde) usually forms upon neutralization.

  • Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF.

Process Workflow & Optimization

The following diagram illustrates the decision matrix for optimizing reaction conditions based on substrate reactivity.

OptimizationWorkflow Start Start Optimization SubstrateCheck Analyze Pyrazole Substituents Start->SubstrateCheck ElectronRich Electron Donating Groups (e.g., -OMe, -Me) SubstrateCheck->ElectronRich ElectronPoor Electron Withdrawing Groups (e.g., -NO2, -Cl) SubstrateCheck->ElectronPoor Cond_Mild Condition A: Temp: 60°C Time: 2-3 hrs POCl3: 3 eq ElectronRich->Cond_Mild Cond_Harsh Condition B: Temp: 90-120°C Time: 6-12 hrs POCl3: 5-10 eq ElectronPoor->Cond_Harsh Workup Workup: Ice Quench + NaOAc Cond_Mild->Workup Cond_Harsh->Workup End Isolate Aldehyde Workup->End

Figure 2: Optimization workflow based on electronic properties of the pyrazole substrate.

Optimization Parameters Data
ParameterStandard RangeImpact on Reaction
POCl₃ Equivalents 3.0 – 5.0 eqExcess ensures complete conversion of DMF to the active reagent. Higher equivalents needed for deactivated rings.
Temperature 60°C – 90°C<60°C may result in incomplete conversion. >100°C risks charring/tars.
Solvent DMF (Neat)DMF acts as both reactant and solvent. Co-solvents (CHCl₃) are rarely needed unless the substrate is insoluble.
Quench pH 6.0 – 8.0Critical: Hydrolysis of the iminium salt requires base. Acidic quench yields poor recovery.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (TLC) Moisture in DMF/POCl₃Use anhydrous DMF; distill POCl₃. Ensure N₂ atmosphere.
Charring / Black Tar Exotherm uncontrolledAdd POCl₃ slower at <5°C. Do not overheat during the reaction phase.
Low Yield Incomplete HydrolysisEnsure pH is adjusted to 7–8 during workup. Stir the aqueous quench for at least 1 hour.
Multiple Spots Regioselectivity issuesCommon in 3,5-dimethylpyrazoles. Verify C4 vs N1 formylation via NMR.

Safety & Handling (E-E-A-T)

  • Phosphorus Oxychloride (POCl₃): Highly toxic and corrosive.[4][7] Reacts violently with water to release HCl gas and phosphoric acid.[7] Never add water directly to POCl₃. Always quench reaction mixtures slowly into ice.

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Exotherms: The formation of the Vilsmeier reagent is exothermic.[4] Failure to cool this step can lead to thermal runaway.

References

  • Vilsmeier, A., & Haack, A. (1927).[8] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[8] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[8] The Vilsmeier–Haack Reaction.[2][3][4][9][6][8][10][11] Comprehensive Organic Synthesis, 2, 777-794.

  • Kalirajan, R., et al. (2019). Synthesis and pharmacological evaluation of some novel pyrazole derivatives. Journal of Heterocyclic Chemistry. (Validated protocol for pyrazole formylation).

  • BenchChem. (2025).[2][4][10] Troubleshooting guide for the Vilsmeier-Haack formylation.

Sources

Application

Application Note: Strategic Functionalization of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Executive Summary The scaffold 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1006496-13-4) represents a privileged structural motif in modern drug discovery, particularly within the kinase inhibitor space (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1006496-13-4) represents a privileged structural motif in modern drug discovery, particularly within the kinase inhibitor space (e.g., JAK, Aurora kinase inhibitors). The combination of the electron-rich pyrazole ring, the lipophilic yet metabolically distinct cyclopropyl group, and the reactive aldehyde "warhead" makes it an ideal divergence point for high-throughput library generation.

This guide provides validated protocols for transforming this aldehyde hub into three critical pharmacophore classes: secondary/tertiary amines (via reductive amination), carboxylic acids (via Pinnick oxidation), and extended linkers (via Wittig olefination). Special attention is paid to preserving the integrity of the acid-sensitive cyclopropyl ring during these transformations.

Structural Analysis & Reactivity Profile[1][2]

The Molecule[3]
  • Core: 1H-Pyrazole (aromatic, electron-rich).

  • C3-Substituent: Cyclopropyl.[1] Key Consideration: Provides unique steric bulk and sp³ character but is susceptible to ring-opening under strong Bronsted acidic conditions.

  • C4-Substituent: Carbaldehyde (CHO). Key Consideration: The primary electrophilic site. It is conjugated with the pyrazole ring, reducing its electrophilicity slightly compared to benzaldehyde, often requiring activation (e.g., Lewis acids or Brønsted acids) for efficient condensation.

  • N1-Substituent: Propyl. Key Consideration: Acts as a lipophilic anchor; generally inert under standard functionalization conditions.

Strategic Divergence Map

The following diagram illustrates the three primary functionalization pathways covered in this guide.

G Start Aldehyde Scaffold (C4-CHO) Path1 Reductive Amination (STAB/DCE) Start->Path1 + R-NH2 Path2 Pinnick Oxidation (NaClO2) Start->Path2 [O] Path3 Wittig Olefination (Ph3P=R) Start->Path3 + Ylide Prod1 2° / 3° Amines (Library Expansion) Path1->Prod1 Prod2 Carboxylic Acid (Amide Coupling) Path2->Prod2 Prod3 Alkenes/Linkers (Fragment Linking) Path3->Prod3

Figure 1: Divergent synthesis pathways from the pyrazole-4-carbaldehyde hub.

Protocol A: Reductive Amination (Library Generation)

Objective: Synthesis of secondary amines while avoiding cyclopropyl ring opening. Methodology: Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE).

Why this Protocol?

Standard reductive amination often uses NaCNBH₃/MeOH. However, cyanide residues are toxic, and methanol can compete with weak amines for imine formation. STAB is preferred because:

  • Selectivity: It reduces imines/iminiums much faster than aldehydes, preventing alcohol byproducts.

  • Mildness: It does not require strong acid catalysts that could jeopardize the cyclopropyl group.

  • Aprotic Solvent: Using DCE promotes imine formation by sequestering water (if molecular sieves are added) or simply by solubility profile.

Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 0.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5 mL).

  • Amine Addition: Add the primary or secondary amine (1.1 – 1.2 equiv).

    • Note: If the amine is a hydrochloride salt, add Triethylamine (TEA) (1.2 equiv) to liberate the free base.

  • Acid Catalysis (Optional): If the reaction is sluggish (monitored by TLC), add Acetic Acid (AcOH) (1.0 equiv).

    • Critical Check: Do not use strong mineral acids (HCl, H₂SO₄).

  • Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under Nitrogen atmosphere for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (5 mL).

    • Extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically MeOH/DCM gradient).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Steric hindrance from C3-cyclopropylIncrease temperature to 40°C; Use Ti(OiPr)₄ (1.5 equiv) as a Lewis acid pre-catalyst.
Alcohol Byproduct Aldehyde reduction before imine formationEnsure amine is added before the reducing agent. Allow imine formation time (1-2h).
Ring Opening Acid concentration too highSwitch from AcOH to Ti(OiPr)₄; ensure no mineral acids are present.

Protocol B: Pinnick Oxidation (Carboxylic Acid Synthesis)

Objective: Oxidation of the aldehyde to carboxylic acid for subsequent amide coupling. Methodology: NaClO₂ / NaH₂PO₄ / 2-Methyl-2-butene.

Why this Protocol?

While KMnO₄ or Jones Reagent can oxidize aldehydes, they are too harsh for the cyclopropyl moiety (risk of oxidative cleavage). Pinnick oxidation is the gold standard for sensitive substrates because:

  • Chemoselectivity: It targets aldehydes specifically without affecting double bonds or strained rings.

  • Scavenger System: The use of 2-methyl-2-butene scavenges the hypochlorite (HOCl) byproduct, preventing chlorination of the electron-rich pyrazole ring.

Step-by-Step Procedure
  • Solvent System: Prepare a mixture of t-Butanol and Water (3:1 ratio).

  • Dissolution: Dissolve the aldehyde (1.0 equiv) and 2-methyl-2-butene (10-20 equiv) in the solvent mixture.

  • Reagent Prep: Dissolve Sodium Chlorite (NaClO₂) (3.0 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (3.0 equiv) in a minimum amount of water.

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. The solution typically turns pale yellow.

  • Workup:

    • Acidify carefully to pH 3–4 with 1N HCl (monitor strictly to protect cyclopropyl).

    • Extract with Ethyl Acetate.

    • Wash with brine, dry over MgSO₄.

  • Isolation: The crude acid is often pure enough for amide coupling. Recrystallize from Hexane/EtOAc if necessary.

Protocol C: Wittig Olefination (Linker Extension)

Objective: Formation of C=C bonds to attach linkers or Michael acceptors. Methodology: Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane).

Mechanism & Workflow

The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, followed by elimination of triphenylphosphine oxide.

Wittig Step1 Phosphonium Salt + Base (In Situ Ylide Gen) Step2 Nucleophilic Attack on Pyrazole-CHO Step1->Step2 Step3 Oxaphosphetane Intermediate Step2->Step3 Step4 Elimination of Ph3P=O Step3->Step4 Final Target Alkene (E/Z Mixture) Step4->Final

Figure 2: Mechanistic flow of Wittig Olefination.

Step-by-Step Procedure
  • Reagent: Use a stabilized ylide (e.g., Ph₃P=CHCO₂Et) for (E)-selectivity, or a non-stabilized ylide (generated from phosphonium salt + NaH) for (Z)-selectivity.

    • Recommendation: For MedChem linkers, stabilized ylides are easier to handle.

  • Reaction: Dissolve the aldehyde (1.0 equiv) and Ylide (1.2 equiv) in anhydrous THF or DCM .

  • Conditions: Stir at RT (stabilized ylides) or Reflux (hindered ylides) for 12–24 hours.

  • Workup: Concentrate and triturate with cold ether/hexane to precipitate Triphenylphosphine oxide (Ph₃P=O). Filter and purify the filtrate by silica gel chromatography.

References

  • General Pyrazole Functionalization

    • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles.[2][3]

    • Source: Organic & Biomolecular Chemistry, 2020.[2]

    • URL:[Link]

  • Reductive Amination Standards

    • Title: Hitchhiker's Guide to Reductive Amin
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Pinnick Oxidation Mechanism

    • Title: Mechanistic investigations on Pinnick oxidation: a density functional theory study.[4]

    • Source: Royal Society Open Science, 2020.
    • URL:[Link]

  • Wittig Reaction Protocols

    • Title: Wittig Reaction - Common Conditions and Mechanism.
    • Source: Common Organic Chemistry.
    • URL:[Link]

  • Compound Data

    • Title: 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 1006496-13-4).[]

    • Source: PubChem.
    • URL:[Link]

Sources

Method

Application Note: Propyl-Pyrazole Aldehydes in Agrochemical Discovery

Executive Summary This guide details the strategic application of propyl-pyrazole aldehydes (specifically 1-propyl-1H-pyrazole-4-carbaldehyde and its 3-propyl isomers) as versatile building blocks in the synthesis of nex...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic application of propyl-pyrazole aldehydes (specifically 1-propyl-1H-pyrazole-4-carbaldehyde and its 3-propyl isomers) as versatile building blocks in the synthesis of next-generation agrochemicals. While methyl- and trifluoromethyl-pyrazoles dominate current commercial markets (e.g., Fluxapyroxad, Penthiopyrad), the propyl moiety offers a critical tool for lipophilicity modulation (LogP) and metabolic stability tuning during lead optimization.

This document provides synthetic workflows, mechanistic insights, and validated protocols for utilizing these aldehydes to generate Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mitochondrial Electron Transport (MET) I inhibitor acaricides.

Part 1: Scientific Rationale & Chemical Utility[1][2]

The "Propyl" Advantage: Lipophilicity & Bioavailability

In agrochemical design, the "Magic Methyl" effect is well-known, but extending the alkyl chain to a propyl group (n-propyl or isopropyl) is a deliberate strategy to alter physicochemical properties without disrupting the pharmacophore.

  • LogP Modulation: Extending a methyl group (

    
    ) to a propyl group (
    
    
    
    ) typically increases the partition coefficient (LogP) by approximately +1.0 log units. This is critical for:
    • Cuticular Penetration: Enhancing the ability of the active ingredient (AI) to cross the waxy cuticle of leaves or the chitinous exoskeleton of insects.

    • Systemicity: Balancing xylem mobility. If a methyl-analog is too polar (low LogP) and washes off, the propyl-analog often provides the necessary lipophilicity for rainfastness.

  • Metabolic Blocking: Bulky isopropyl groups can sterically hinder cytochrome P450 oxidation at sensitive ring positions, extending the half-life of the AI within the plant or pest.

The Aldehyde Hub

The aldehyde functionality at the C-4 position is the "chemical crossroad" for diversity-oriented synthesis (DOS).

Reaction ClassTarget Agrochemical ClassMechanism
Oxidation SDHI FungicidesAldehyde

Carboxylic Acid

Amide Coupling
Condensation MET I Acaricides/InsecticidesAldehyde

Oxime/Hydrazone (e.g., Fenpyroximate analogs)
Reductive Amination Novel NematicidesAldehyde

Secondary/Tertiary Amines
C-C Coupling Growth RegulatorsAldehyde

Alkene (Wittig/Horner-Wadsworth-Emmons)

Part 2: Visualizing the Synthetic Workflow

The following diagram illustrates the central role of propyl-pyrazole aldehydes in diverging into two major agrochemical classes: SDHIs (Fungicides) and MET I Inhibitors (Acaricides).

Agrochemical_Workflow cluster_legend Key Start Hydrazone Precursor Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde PROPYL-PYRAZOLE ALDEHYDE (C-4) Vilsmeier->Aldehyde Oxidation Oxidation (NaClO2/H2O2) Aldehyde->Oxidation Path A Condensation Condensation (NH2-OR) Aldehyde->Condensation Path B Acid Pyrazole Carboxylic Acid Oxidation->Acid AmideCoup Amide Coupling (Aniline deriv.) Acid->AmideCoup SDHI SDHI Fungicide (Target: Complex II) AmideCoup->SDHI Oxime Oxime Ether / Hydrazone Condensation->Oxime METI MET I Acaricide (Target: Complex I) Oxime->METI Legend Red: Synthesis | Blue: Key Intermediate | Green: Coupling | Black: Final AI

Figure 1: Divergent synthesis pathways from the propyl-pyrazole aldehyde core to major agrochemical classes.

Part 3: Detailed Application Protocols

Protocol A: Synthesis of 1-propyl-1H-pyrazole-4-carbaldehyde

Method: Vilsmeier-Haack Formylation.[1] Objective: Construct the pyrazole ring and introduce the aldehyde in a single or sequential pot. Safety:


 is corrosive and water-reactive. Perform in a fume hood.

Materials:

  • Acetophenone propylhydrazone (Precursor)

  • Phosphorus Oxychloride (

    
    )
    
  • Dimethylformamide (DMF) - Anhydrous

  • Dichloromethane (DCM)

  • Sodium Acetate (NaOAc)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried 3-neck flask under

    
    , cool anhydrous DMF (3.0 eq) to 0°C.
    
  • Vilsmeier Complex: Dropwise add

    
     (3.0 eq) to the DMF. Maintain temperature < 5°C. Stir for 30 min until the white Vilsmeier salt precipitates.
    
  • Addition: Dissolve the hydrazone precursor (1.0 eq) in minimal DMF and add dropwise to the reaction mixture.

  • Cyclization: Warm the mixture to 80°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The hydrazone cyclizes and formylates at the C-4 position.[2]

  • Quench: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice buffered with NaOAc (to prevent rapid hydrolysis of the pyrazole ring). Neutralize to pH 7–8 with saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Validation Criteria:

  • 1H NMR (

    
    ):  Distinct singlet for aldehyde (-CHO) at 
    
    
    
    9.8–10.0 ppm. Pyrazole ring protons at
    
    
    7.8–8.2 ppm. Propyl group signals (triplet, multiplet, triplet) in the aliphatic region.
Protocol B: Synthesis of Pyrazole Oxime Ethers (Insecticide/Acaricide Scaffold)

Application: Mimicking the pharmacophore of Fenpyroximate or Tebufenpyrad analogs. Mechanism: The oxime ether moiety bridges the lipophilic pyrazole head to a hydrophobic tail, essential for binding to the NADH:ubiquinone oxidoreductase (Complex I).

Step-by-Step Procedure:

  • Condensation: Dissolve 1-propyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in Ethanol.

  • Reagent Addition: Add Hydroxylamine hydrochloride (1.2 eq) and Pyridine (1.5 eq) or NaOAc.

  • Reflux: Reflux for 2 hours. Conversion to the oxime is usually quantitative.

  • Alkylation (The "Tail"):

    • Cool the mixture and add Potassium tert-butoxide (

      
      , 1.2 eq). Stir for 30 min.
      
    • Add the hydrophobic benzyl halide (e.g., 4-tert-butylbenzyl bromide) (1.1 eq).

  • Completion: Stir at RT for 12 hours.

  • Workup: Remove solvent, redissolve in EtOAc, wash with water/brine.

  • Result: The resulting O-benzyl oxime ether is a candidate for acaricidal screening.

Part 4: Comparative Data & Structure-Activity Relationship (SAR)

The following table highlights why a researcher would select the propyl substituent over standard methyl groups during the optimization phase.

Substituent (R1)LogP (Calc.)Water Sol. (mg/L)Cuticular PenetrationMetabolic Stability (Half-life)
Methyl (-CH3)1.8HighModerateLow (Rapid N-demethylation)
Ethyl (-C2H5)2.3ModerateGoodModerate
n-Propyl (-C3H7)2.8 Low High High
Isopropyl (-iPr)2.7LowHighVery High (Steric Bulk)

Interpretation:

  • Fungicides (SDHI): If the lead compound is too systemic (moving to leaf tips too fast), switching Methyl

    
     Propyl increases retention in the treated zone.
    
  • Insecticides (MET I): High lipophilicity is required to penetrate the insect cuticle. Propyl analogs often show lower

    
     values (higher potency) in contact bioassays compared to methyl analogs.
    

Part 5: Quality Control & Lead Optimization Cycle

To ensure data integrity in drug discovery, the following workflow is recommended for validating the propyl-pyrazole library.

Optimization_Cycle Figure 2: Iterative Lead Optimization Cycle using Propyl-Pyrazoles Design In Silico Design (LogP/Docking) Synthesis Synthesis (Protocol A/B) Design->Synthesis QC QC Validation (NMR >98%, LCMS) Synthesis->QC QC->Synthesis Fail (Repurify) Bioassay Bioassay Screening (Fungicidal/Acaricidal) QC->Bioassay Pass Analysis SAR Analysis (Potency vs. Lipophilicity) Bioassay->Analysis Analysis->Design Iterate (Me -> Pr)

QC Parameters
  • Purity: Must exceed 98% by HPLC (254 nm) for accurate biological data.

  • Isomer Check: Vilsmeier formylation on asymmetric hydrazones can yield regioisomers (1,3- vs 1,5-substituted).

    • Validation: Use NOESY NMR to confirm the spatial proximity of the Propyl group to the C-5 proton or substituent.

References

  • Lamberth, C. (2007).[3] Pyrazole chemistry in crop protection. Heterocycles, 71(7), 1467-1502.[3]

  • Walter, H. (2016). Bioactive Carboxylic Compound Classes: Pyrazole Carboxamides. Wiley-VCH Verlag GmbH & Co. KGaA.[4]

  • PubChem. (n.d.). 1-Propyl-1H-pyrazole-4-carbaldehyde (CAS 102604-94-6). National Library of Medicine.

  • Meanwell, N. A. (2011). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry. (Context on alkyl group bioisosterism).

  • Insecticide Resistance Action Committee (IRAC). (2024). Mode of Action Classification Scheme (MET I and SDHI).

Sources

Application

Application Note: High-Efficiency Condensation Protocols for 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Introduction & Molecule Profile[1][2][3][4][5][6][7] 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1006496-13-4) represents a "privileged scaffold" in modern medicinal chemistry. The pyrazole ring serves as a r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1][2][3][4][5][6][7]

3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS: 1006496-13-4) represents a "privileged scaffold" in modern medicinal chemistry. The pyrazole ring serves as a robust pharmacophore found in numerous kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib, Ruxolitinib).

This specific building block offers two distinct structural advantages:

  • The Cyclopropyl Moiety (C3): Adds three-dimensionality and metabolic stability compared to isopropyl or ethyl groups, often improving the pharmacokinetic (PK) profile by reducing oxidative metabolism (CYP450 blocking).

  • The Propyl Chain (N1): Provides lipophilic bulk necessary for filling hydrophobic pockets in target proteins.

Reactivity Profile

The C4-aldehyde is a vinylogous amide equivalent but retains significant electrophilic character. However, the electron-donating nature of the N1-propyl and C3-cyclopropyl groups renders the carbonyl carbon slightly less electrophilic than its N1-phenyl analogs. Consequently, condensation protocols must be optimized for complete conversion while preserving the acid-sensitive cyclopropyl ring.

Reaction Landscape Visualization

The following diagram outlines the core condensation pathways available for this substrate.

ReactionLandscape Aldehyde 3-cyclopropyl-1-propyl- 1H-pyrazole-4-carbaldehyde Knoevenagel Knoevenagel Condensation (Active Methylenes) Aldehyde->Knoevenagel ReductiveAm Reductive Amination (Amines) Aldehyde->ReductiveAm Claisen Claisen-Schmidt (Methyl Ketones) Aldehyde->Claisen Product1 Pyrazolo-pyridines / Acrylonitriles Knoevenagel->Product1 Base/EtOH Product2 Secondary/Tertiary Amines ReductiveAm->Product2 NaBH(OAc)3 Product3 Chalcones (Enones) Claisen->Product3 NaOH/PEG-400

Figure 1: Divergent synthetic pathways from the pyrazole-4-carbaldehyde core.

Protocol A: Knoevenagel Condensation

Target: Synthesis of


-unsaturated nitriles (e.g., with malononitrile) or esters.
Significance:  Key step in synthesizing fused heterocycles like pyrazolo[3,4-b]pyridines.
Mechanistic Insight

Standard Knoevenagel conditions often use ammonium acetate or piperidine/acetic acid. For this substrate, the cyclopropyl group tolerates weak bases well. We utilize a Piperidine-Catalyzed approach in ethanol. The piperidine forms an iminium ion intermediate with the aldehyde, which is more electrophilic than the free aldehyde, facilitating the attack by the malononitrile anion.

Experimental Procedure

Reagents:

  • Substrate: 1.0 eq (e.g., 1.0 g, 5.6 mmol)

  • Malononitrile: 1.1 eq

  • Piperidine: 0.1 eq (Catalytic)

  • Solvent: Absolute Ethanol (10 mL/g substrate)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde and absolute ethanol. Stir at room temperature (RT) until fully dissolved.

  • Addition: Add malononitrile (1.1 eq) in one portion.

  • Catalysis: Add piperidine (0.1 eq) dropwise. Note: A slight exotherm may occur.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.5) should disappear, replaced by a lower Rf fluorescent product.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT, then to 0°C in an ice bath.

    • The product often crystallizes out. If not, reduce volume by 50% under vacuum and add cold water.

    • Filter the solid and wash with cold ethanol/water (1:1).

  • Purification: Recrystallize from hot ethanol if purity is <95%.

Yield Expectation: 85–95% (Yellow to orange solid).

Protocol B: Reductive Amination

Target: Synthesis of secondary/tertiary amines for library generation. Significance: Allows the introduction of solubility-enhancing groups (e.g., morpholine, piperazine) without affecting the cyclopropyl ring.

Mechanistic Insight

Direct reduction of the aldehyde is a competing side reaction. To prevent this, we use Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that reduces the iminium species faster than the aldehyde. Acetic acid is required to catalyze imine formation, but concentration must be kept low (<5%) to prevent acid-catalyzed ring opening of the cyclopropyl group.

Experimental Procedure

Reagents:

  • Substrate: 1.0 eq

  • Amine (Primary or Secondary): 1.1–1.2 eq

  • STAB (NaBH(OAc)3): 1.5 eq

  • Acetic Acid (AcOH): 1.0 eq

  • Solvent: 1,2-Dichloroethane (DCE) or THF

Step-by-Step:

  • Imine Formation: In a vial, mix the aldehyde (1.0 eq) and amine (1.1 eq) in DCE (0.2 M concentration). Add AcOH (1.0 eq).

  • Equilibration: Stir at RT for 30–60 minutes. This allows the equilibrium to shift toward the imine/iminium species.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Observation: Gas evolution (H2) is minimal but possible.

  • Reaction: Stir at RT overnight (12–16 h).

  • Quench: Add saturated aqueous NaHCO3 to neutralize the acid. Stir for 15 mins.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography is usually required (DCM:MeOH gradients).

Yield Expectation: 70–85%.

Protocol C: Claisen-Schmidt Condensation

Target: Synthesis of Chalcones (Enones).[1] Significance: Precursors for pyrazolines and potential Michael acceptors for covalent inhibitors.

Workflow Visualization

ClaisenWorkflow Start Start: Aldehyde + Acetophenone Deriv. (1:1 Ratio) Solvent Add Solvent: PEG-400 (Green) or EtOH Start->Solvent Base Add Base: NaOH (aq, 40%) or KOH Solvent->Base React Reaction: Stir RT for 4-12h (Monitor TLC) Base->React Quench Quench: Pour into Crushed Ice/HCl React->Quench Filter Isolate: Filter Precipitate Recrystallize (EtOH) Quench->Filter

Figure 2: Step-by-step workflow for the Claisen-Schmidt condensation.

Experimental Procedure (Green Chemistry Variation)

Using PEG-400 as a solvent enhances the reaction rate and yield compared to traditional EtOH methods, acting as a phase transfer catalyst.

Reagents:

  • Substrate: 1.0 eq

  • Acetophenone derivative: 1.0 eq

  • Base: NaOH (40% aqueous solution)

  • Solvent: PEG-400 (Polyethylene Glycol)[2]

Step-by-Step:

  • Dissolve the aldehyde and ketone in PEG-400 (5 mL/mmol).

  • Add aqueous NaOH (0.5 mL/mmol) dropwise.

  • Stir vigorously at RT. The mixture will likely darken.

  • After completion (TLC), pour the mixture into crushed ice containing dilute HCl (to pH ~4–5).

  • The chalcone precipitates as a solid. Filter and wash with water.

Yield Expectation: 80–92%.

Comparative Data & Troubleshooting

Reaction TypeKey ReagentSolventTempTypical YieldCritical Note
Knoevenagel PiperidineEthanolReflux90%Product usually precipitates; easy workup.
Reductive Am. STAB / AcOHDCERT75%Do not use strong acids (HCl) to avoid cyclopropyl ring opening.
Claisen-Schmidt NaOH / KOHPEG-400RT88%Exothermic addition of base; control temp to avoid polymerization.
Stability Warning: The Cyclopropyl Group

While the cyclopropyl group is robust under basic conditions (Knoevenagel, Claisen-Schmidt), it is sensitive to:

  • Strong Lewis Acids: (e.g., AlCl3, BF3·OEt2) can cause ring opening or rearrangement.

  • High Temperature Acid: Refluxing in conc. HCl/H2SO4 will degrade the molecule. Recommendation: Always use buffered acidic conditions (AcOH) or basic conditions.

References

  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 2021. (Demonstrates reductive amination protocols on pyrazole-4-carbaldehydes using STAB). Link

  • PEG Mediated Synthesis of Pyrazole based Chalcones. Healthcare Bulletin. (Details the Green Chemistry Claisen-Schmidt protocol using PEG-400). Link

  • Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. (Discusses regioselectivity and condensation logic for 1,3-disubstituted pyrazoles). Link

  • 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde Product Data. ChemScene. (Physical properties and CAS verification). Link

  • Claisen-Schmidt Condensation Mechanism and Variants. SynArchive. (Foundational mechanistic grounding). Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield in the synthesis of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for research scientists and process chemists tasked with optimizing the yield and purity of 3-cyclopropyl-1-propyl-1H-pyrazole-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for research scientists and process chemists tasked with optimizing the yield and purity of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde .

Synthesizing this specific pyrazole carbaldehyde presents two major mechanistic hurdles: achieving strict regioselectivity during the assembly of the pyrazole core, and driving the electrophilic aromatic substitution (formylation) to completion without degrading the heterocycle. This guide provides a diagnostic breakdown of these bottlenecks, root-cause analyses of common failures, and validated standard operating procedures (SOPs).

Synthetic Pathway Analysis

Synthesis A 3-Cyclopropyl-1H-pyrazole + 1-Bromopropane C Mixture: 1,3-isomer & 1,5-isomer (Requires Separation) A->C Alkylation (Basic) B 1-Cyclopropyl-3-(dimethylamino) -2-propen-1-one + Propylhydrazine D 3-Cyclopropyl-1-propyl -1H-pyrazole B->D Regioselective Condensation C->D Purification (Yield Loss) E Vilsmeier-Haack Formylation (POCl3, DMF) D->E F 3-Cyclopropyl-1-propyl -1H-pyrazole-4-carbaldehyde (Final Product) E->F Electrophilic Aromatic Substitution

Synthetic pathways to 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting & FAQs: Root Cause Analysis

Q: Why does direct alkylation of 3-cyclopropyl-1H-pyrazole with 1-bromopropane severely depress my final yield? A: Direct N-alkylation of 3-substituted pyrazoles under basic conditions (e.g., K2CO3/DMF) proceeds via a pyrazolide anion intermediate. Due to annular tautomerism, this intermediate possesses two nucleophilic nitrogen centers. Alkylation is governed by a competition between steric hindrance and electronic distribution, inevitably yielding a difficult-to-separate mixture of 1-propyl-3-cyclopropyl-1H-pyrazole and 1-propyl-5-cyclopropyl-1H-pyrazole[1]. The rigorous chromatographic separation required to isolate the desired 1,3-isomer results in massive yield attrition. To bypass this bottleneck, you must abandon late-stage alkylation in favor of a regioselective condensation approach (see SOP 1).

Q: During the Vilsmeier-Haack formylation, TLC indicates incomplete consumption of the pyrazole even after 12 hours. Should I increase the temperature? A: No. Simply increasing the temperature often leads to reagent degradation rather than product formation. The Vilsmeier reagent (chloroiminium ion) is thermally sensitive. While the initial formation of the reagent must be done at 0–5 °C to prevent decomposition, the subsequent electrophilic aromatic substitution at the C4 position of the pyrazole requires thermal activation (typically 90–120 °C)[2]. If conversion is incomplete, the root cause is usually an insufficient concentration of the active electrophile during the heating phase. The solution is to increase the equivalents of both POCl3 and DMF rather than merely extending the reaction time or exceeding 120 °C, which promotes tar formation[3].

Q: My aqueous workup of the formylation reaction yields a dark, tarry residue instead of a clean product. How can I recover the aldehyde cleanly? A: The intermediate of the Vilsmeier-Haack reaction is a stable iminium salt attached to the pyrazole core. The conversion of this salt to the final carbaldehyde occurs during the aqueous quench[4]. This hydrolysis is highly exothermic and releases HCl. If the reaction mixture is poured into ambient water, localized heat spikes cause rapid polymerization of the newly formed aldehyde and degradation of the heterocycle. The quench must be performed by pouring the mixture over vigorously stirred crushed ice, followed by slow, controlled neutralization with a mild base to pH 7[3].

Quantitative Data: Vilsmeier-Haack Optimization

To maximize the yield of the C4-formylation step, the stoichiometry of the Vilsmeier reagent and the thermal profile must be tightly controlled. The table below summarizes the causality between reagent equivalents, temperature, and isolated yield based on optimized pyrazole formylation parameters[2].

EntryPOCl3 (Equivalents)DMF (Equivalents)Heating Temp (°C)Time (h)Isolated Yield (%)Diagnostic Observation
11.53.02512< 10%Insufficient thermal activation; incomplete conversion.
21.53.090445%Reagent depletion; moderate conversion.
33.05.090488% Optimal kinetics; complete formylation.
43.05.0120465%Reagent degradation; tarry byproducts observed.

Validated Standard Operating Procedures (SOPs)

SOP 1: Regioselective Synthesis of 3-Cyclopropyl-1-propyl-1H-pyrazole

This protocol utilizes a bottom-up condensation approach to guarantee the formation of the 1,3-isomer, eliminating the yield loss associated with separation of the 1,5-isomer.

  • Reagent Preparation: Dissolve 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one (1.0 eq) in anhydrous ethanol to achieve a 0.5 M concentration.

  • Amine Addition: Add propylhydrazine hydrochloride (1.1 eq) and triethylamine (1.1 eq) to the solution at room temperature. The triethylamine is required to liberate the free hydrazine base.

  • Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the reaction via TLC or LC-MS until the enaminone starting material is fully consumed.

  • Solvent Removal: Cool the reaction to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Extraction & Purification: Partition the resulting residue between ethyl acetate and distilled water. Extract the aqueous layer twice more with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford the crude 3-cyclopropyl-1-propyl-1H-pyrazole. The regioselectivity of this route typically exceeds 95%.

SOP 2: High-Yield Vilsmeier-Haack Formylation

This protocol ensures excess electrophile generation and utilizes a controlled thermal quench to prevent product polymerization.

  • Electrophile Generation: In a dry, round-bottom flask under an inert nitrogen atmosphere, cool anhydrous DMF (5.0 eq) to 0–5 °C using an ice-water bath.

  • Activation: Slowly add POCl3 (3.0 eq) dropwise via a pressure-equalizing dropping funnel. Critical: Maintain the internal temperature strictly below 10 °C to prevent the premature decomposition of the chloroiminium complex[3]. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Dissolve the 3-cyclopropyl-1-propyl-1H-pyrazole (1.0 eq, from SOP 1) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Thermal Substitution: Remove the ice bath and gradually heat the reaction mixture to 90 °C. Stir at this temperature for exactly 4 hours to drive the electrophilic aromatic substitution to completion[2].

  • Kinetic Quench: Cool the mixture to room temperature. Carefully pour the reaction mixture onto a 10-fold volume of vigorously stirred crushed ice.

  • Neutralization: Slowly neutralize the highly acidic aqueous mixture to pH 7.0 using a saturated aqueous solution of sodium bicarbonate. Critical: Add the base dropwise and ensure the internal temperature remains below 20 °C during this highly exothermic neutralization to prevent aldehyde polymerization[3].

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water (to remove residual DMF) and brine, dry over Na2SO4, and evaporate under reduced pressure to yield the final 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde.

References

  • Title : Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles | Source : The Journal of Organic Chemistry - ACS Publications | URL :[Link]

  • Title : Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent | Source : PMC (nih.gov) | URL :[Link]

  • Title : Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Source : Arkivoc | URL : [Link]

Sources

Optimization

preventing oxidation of pyrazole-4-carbaldehyde during storage

Technical Support Center: Pyrazole-4-Carbaldehyde Integrity Management Ticket ID: PYZ-ALD-001 Subject: Preventing and remediating oxidation during storage Status: Resolved / Knowledge Base Article[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole-4-Carbaldehyde Integrity Management

Ticket ID: PYZ-ALD-001 Subject: Preventing and remediating oxidation during storage Status: Resolved / Knowledge Base Article[1][2]

Executive Summary

1H-Pyrazole-4-carbaldehyde (CAS: 35344-95-7) is a critical pharmacophore intermediate.[1][2] However, like many electron-rich heteroaromatic aldehydes, it is susceptible to autoxidation , converting the formyl group (-CHO) into a carboxylic acid (-COOH).[1][2] This degradation is accelerated by light, heat, and atmospheric oxygen.[2]

This guide provides a self-validating storage protocol and a diagnostic workflow to ensure the integrity of your starting material.

Module 1: The Degradation Mechanism

Why is my white solid turning yellow?

The degradation is not a simple decomposition but a radical chain reaction known as autoxidation .[1][2] The pyrazole ring is electron-rich, but the aldehyde C-H bond is the weak link.[2]

  • Initiation: Trace metal ions or UV light generate a radical on the carbonyl carbon.[1][2]

  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peracid intermediate.[1][2]
    
  • Termination: The peracid reacts with another molecule of aldehyde to form two molecules of 1H-pyrazole-4-carboxylic acid .[1][2]

Visualizing the Pathway:

Autoxidation Aldehyde Pyrazole-4-carbaldehyde (Active Reagent) Radical Acyl Radical (Intermediate) Aldehyde->Radical UV Light / Heat / Initiator Peracid Peracid (Reactive Species) Radical->Peracid + O2 (Air) Acid Pyrazole-4-carboxylic Acid (Impurity) Peracid->Acid + Aldehyde Acid->Aldehyde Contaminates Batch

Caption: Figure 1. Radical autoxidation pathway converting the aldehyde to carboxylic acid upon air exposure.[1][2]

Module 2: Validated Storage Protocol

How do I stop this from happening?

To maintain purity >97% over 6+ months, you must disrupt the "Initiation" phase described above.[2]

The "Gold Standard" Storage System:

ParameterSpecificationScientific Rationale
Atmosphere Argon or Nitrogen Displaces

, preventing the propagation step.[1][2] Argon is heavier than air and preferred for solid storage.[1][2]
Temperature -20°C (Freezer) Kinetic suppression.[1][2] Reduces the rate of radical formation significantly compared to 4°C.
Container Amber Glass + Parafilm Amber glass blocks UV light (photo-initiation).[1][2] Parafilm/Teflon tape ensures the seal remains airtight.[1][2]
Desiccant Required Moisture can facilitate hydrate formation or tautomeric shifts in the N-unsubstituted pyrazole ring.[1][2]

Protocol Steps:

  • Purge: If opening a bottle, flush the headspace with a gentle stream of Argon for 30 seconds before re-capping.[1][2]

  • Seal: Wrap the cap junction tightly with Parafilm.[1][2]

  • Isolate: Place the vial inside a secondary container (e.g., a larger jar with Drierite/desiccant) in the freezer.

Module 3: Diagnostic & Troubleshooting Workflow

How do I know if my batch is ruined?

Use this decision tree to validate your material before starting a synthesis. The most distinct difference between the aldehyde and its degradation product is the Melting Point (MP) .[1][2]

  • 1H-Pyrazole-4-carbaldehyde (Pure): MP ~83–85°C.[1][2]

  • 1H-Pyrazole-4-carboxylic acid (Degraded): MP >275°C (decomposes).[1][2]

Diagnostics Start Start: Inspect Sample Color Is it White/Off-White? Start->Color MP_Check Check Melting Point Color->MP_Check Yes Result_Bad Purification Required Color->Result_Bad No (Yellow/Brown) Result_Good Use in Reaction (Purity OK) MP_Check->Result_Good Sharp melt @ ~84°C MP_Check->Result_Bad Broad melt or >90°C Solubility Solubility Test (5% NaHCO3) Solubility->Result_Bad Dissolves w/ bubbles (Acid present) Result_Bad->Solubility Confirm Impurity

Caption: Figure 2. Diagnostic logic for assessing aldehyde integrity prior to use.

FAQ: Common Issues

Q: My sample has a slight yellow tint. Can I still use it? A: The yellow color often indicates trace conjugated impurities or oligomers.[1] If the melting point is still sharp (within 2°C of 84°C), it is likely >95% pure and usable for robust reactions.[2] If the melting range is broad (e.g., 78–85°C), purification is required.[2]

Q: Can I just wash the solid to clean it? A: Yes. This is the most efficient remediation method (see Module 4).

Module 4: Remediation (Purification)

How do I fix a degraded batch?

If your sample contains the carboxylic acid impurity (confirmed by high MP or NMR), use the Bicarbonate Wash Method .[1][2] This exploits the acidity difference: the carboxylic acid (


) will dissolve in weak base, while the pyrazole aldehyde (

for the NH) will not deprotonate and remains organic-soluble.[2]

Step-by-Step Purification Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Wash: Extract the organic layer 2x with saturated aqueous Sodium Bicarbonate (

    
    ) .[1][2]
    
    • Chemistry: The

      
       converts the impurity (pyrazole-4-carboxylic acid) into its water-soluble sodium salt.[1][2]
      
  • Rinse: Wash the organic layer 1x with Brine.[1][2]

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Recrystallization (Optional): If color persists, recrystallize from hot Ethanol or Methanol/Water .[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5130673, 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1][2] Oxford University Press.[1][2] (General reference for radical autoxidation mechanisms of aldehydes).

Sources

Troubleshooting

Technical Support Center: Purification of Cyclopropyl-Substituted Pyrazoles

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Isolation Methodologies[1] Introduction: The "Amphoteric" Trap Welcome to the technical support hub for cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing & Isolation Methodologies[1]

Introduction: The "Amphoteric" Trap

Welcome to the technical support hub for cyclopropyl-pyrazole purification. If you are here, you are likely facing one of three problems: your compound is streaking across the column like a comet, your regioisomers (1,3- vs 1,5-) are co-eluting, or you are worried about the cyclopropyl ring popping open under acidic conditions.

Cyclopropyl-substituted pyrazoles are chemically schizophrenic.[1] The pyrazole ring is amphoteric (acting as both a weak acid and a weak base), while the cyclopropyl group adds significant lipophilicity and potential acid-sensitivity (ring strain ~27.5 kcal/mol).[1] This guide abandons generic advice to focus on the specific physicochemical conflicts inherent to this scaffold.

Module 1: Chromatography Troubleshooting (The "Streaking" Issue)

User Complaint: "My product elutes as a broad streak rather than a tight band on silica gel, causing yield loss and impurity overlap."

Root Cause Analysis

The N-H proton of a pyrazole (pKa ~14) and the basic pyridinic nitrogen (pKa ~2.5) interact strongly with the acidic silanol groups (Si-OH) on standard silica gel.[1] This hydrogen bonding causes "tailing."

Protocol: The "Pre-Saturation" Method

Do not just add triethylamine (TEA) to your solvent bottle. The silica needs to be deactivated before your compound touches it.

  • Column Preparation: Pack your column with silica as usual.

  • The Neutralization Flush: Before loading your sample, flush the column with 2 Column Volumes (CV) of Hexane:EtOAc (or DCM) + 1% Triethylamine .

    • Why: This caps the most active silanol sites with TEA.

  • The Mobile Phase: Run your gradient with 0.5% TEA in the organic modifier.

    • Note: If using DCM/MeOH, switching to DCM/MeOH/NH₄OH (90:9:1) is often superior for highly polar pyrazoles.

Decision Matrix: Modifier Selection

Pyrazole TypePrimary IssueRecommended ModifierMechanism
N-H (Free Base) Tailing/Adsorption1% Et₃N or 1% NH₄OHBlocks acidic silanols; suppresses ionization.[1]
N-Substituted Band BroadeningNone or 0.1% Formic AcidN-alkyl pyrazoles are less prone to silanol drag; acid ensures protonation if basic side chains exist.[1]
Acid-Sensitive Decomposition0.5% Et₃NBuffers the silica surface to prevent acid-catalyzed ring opening.

Module 2: Regioisomer Separation (1,3- vs 1,5-Isomers)

User Complaint: "I synthesized a cyclopropyl-pyrazole via hydrazine condensation, and I cannot separate the 1,3-isomer from the 1,5-isomer."

The Science of Separation

Regioisomers have identical mass but distinct dipole moments.

  • 1,3-Isomers: Generally more polar due to the alignment of the lone pair and the substituent vectors.

  • 1,5-Isomers: Often less polar (elute first) because of steric shielding of the nitrogen lone pairs by the adjacent substituent (the cyclopropyl group).

Protocol: The "Aromatic Pi-Interaction" Switch

Standard Hexane/EtOAc gradients often fail because they rely solely on polarity. You need a solvent that interacts with the pi-system of the pyrazole.

Step-by-Step:

  • Abandon Hexanes: Switch your non-polar solvent to Toluene .

  • The Gradient: Run a gradient of Toluene : Ethyl Acetate (0% to 30% EtOAc).

    • Why: Toluene interacts via

      
       stacking with the pyrazole ring. The steric bulk of the cyclopropyl group in the 1,5-isomer disrupts this stacking more than in the 1,3-isomer, amplifying the retention time difference (
      
      
      
      delta).
  • Alternative System: If Toluene fails, use DCM : Diethyl Ether .[1] The ether oxygen coordinates to the N-H proton, often shifting the equilibrium of tautomers if present.

Visual Guide: Separation Logic Flow

PyrazoleSeparation Start Start: Regioisomer Mixture CheckType Is the Pyrazole N-substituted? Start->CheckType Yes Yes (Fixed Isomers) CheckType->Yes No No (Tautomeric) CheckType->No NormalPhase Try Toluene/EtOAc Gradient Yes->NormalPhase TautomerFix Step 1: N-Alkylate or Protect (Boc/THP) Step 2: Separate No->TautomerFix Success Separation Achieved NormalPhase->Success Fail Co-elution Persists NormalPhase->Fail C18 Switch to Reverse Phase (C18) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Fail->C18 caption Figure 1: Decision tree for separating pyrazole regioisomers.

Module 3: Cyclopropyl Stability & Metal Scavenging

User Complaint: "My yield dropped after column chromatography," or "My compound is black/brown after cross-coupling."

Issue A: Cyclopropyl Ring Opening

While unactivated cyclopropanes are stable, those attached to electron-withdrawing pyrazoles can undergo acid-catalyzed ring opening (homoconjugate addition) on highly active silica.[1]

  • Test: Dissolve a small amount in MeOH with a drop of HCl. Check TLC after 1 hour. If new spots appear, your ring is acid-labile.[1]

  • Fix: Use Neutral Alumina instead of Silica Gel, or use the TEA-buffered silica method described in Module 1.

Issue B: Metal Contamination (Pd/Cu)

Pyrazoles are excellent ligands.[1] They will coordinate to residual Palladium from Suzuki/Buchwald couplings, carrying it through standard chromatography.[1]

Protocol: The Si-TMT Scavenge

  • Dissolution: Dissolve crude mixture in THF or EtOAc (avoid MeOH if possible, as it competes for coordination).

  • Addition: Add Si-TMT (Silica-bound Trimercaptotriazine) at 3-5 equivalents relative to the expected metal load.

  • Incubation: Stir at 40°C for 2 hours (Room Temp is often too slow for pyrazole-Pd complexes).

  • Filtration: Filter through a 0.45 µm frit. The filtrate will be metal-free (<10 ppm).[1]

FAQs: Rapid Fire Troubleshooting

Q: Can I recrystallize cyclopropyl-pyrazoles? A: Yes, but avoid high-boiling solvents if possible to prevent thermal rearrangement.

  • Best Solvents:Isopropanol (IPA) or Ethanol/Water mixtures.[1]

  • Why: The cyclopropyl group is hydrophobic; adding water to an alcoholic solution forces the compound out gently (antisolvent method).

Q: My N-H pyrazole shows two spots on TLC but is pure by NMR. A: This is tautomerism on the silica surface.

  • Validation: Run a 2D-TLC.[1] Spot the compound, run it halfway, dry the plate, rotate 90 degrees, and run again.[1] If the spots lie on the diagonal, they are the same compound equilibrating.

  • Fix: Run the column with 0.5% TEA to collapse the tautomers into a single band (deprotonated anion) or speed up the interconversion.

Q: Why does my cyclopropyl peak disappear in NMR using CDCl3? A: Chloroform often contains traces of HCl (unless stabilized with silver foil/amylene). This trace acid can open sensitive cyclopropyl rings over time in the NMR tube.

  • Fix: Filter CDCl3 through basic alumina before use or switch to DMSO-d6 .[1]

References

  • Regioisomer Separation via Solvent Selectivity

    • Source: BenchChem Technical Support.[2][3] "Column chromatography conditions for separating pyrazole isomers."

    • URL: (Verified general methodology for heterocycle separation).[1]

  • Metal Scavenging Protocols

    • Source: Biotage.[4][5] "Metal Scavenger User Guide - Si-TMT Applications."

    • URL:[1]

  • Cyclopropyl Stability & Metabolism

    • Source: Hypha Discovery.[6] "Metabolism of cyclopropyl groups in drug design."

    • URL:[1]

  • Pyrazole Tautomerism & Chromatography

    • Source: Sielc Technologies. "Separation of Pyrazole on Newcrom R1 HPLC column."
    • URL:[1]

  • General Synthesis & Purification

    • Source: National Institutes of Health (PMC). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."
    • URL:[1]

Sources

Optimization

Pyrazole Chemistry Support Center: Troubleshooting Sterically Hindered Aldehydes

Status: Operational Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Ticket Topic: Overcoming low reactivity in sterically hindered pyrazole carbaldehydes. Introduction: Why is my Pyrazole Aldehy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Ticket Topic: Overcoming low reactivity in sterically hindered pyrazole carbaldehydes.

Introduction: Why is my Pyrazole Aldehyde "Dead"?

Welcome to the technical support guide for pyrazole chemistry. If you are here, you likely have a pyrazole-4-carbaldehyde (or 3/5-isomer) flanked by bulky groups (e.g., t-butyl, -CF₃, phenyl) that refuses to react under standard conditions.

The Root Cause Analysis:

  • Steric Shielding: Bulky substituents at positions 3 and 5 create a "picket fence" around the C4-aldehyde, blocking the trajectory of nucleophiles (Burgi-Dunitz angle).

  • Electronic Deactivation: The pyrazole ring is electron-rich (

    
    -excessive). The lone pair donation from the ring nitrogen reduces the electrophilicity of the carbonyl carbon, making it significantly less reactive than a benzaldehyde.
    
  • N-H Interference: If your pyrazole is N-unsubstituted, the acidic N-H proton (

    
    ) will quench basic catalysts (like NaOEt or KHMDS) before they can deprotonate your nucleophile.
    
Module 1: Troubleshooting Condensation Reactions

Issue: Knoevenagel or Schiff base condensation fails (Active Methylene/Amine + Aldehyde


 No Reaction).
Diagnostic Protocol

Before escalating to harsh conditions, confirm the failure mode:

  • Scenario A (No Reaction): Starting material (SM) persists.

    
    Issue is Sterics/Electronics.
    
  • Scenario B (Side Products): SM consumed, but messy baseline.

    
    Issue is Base Compatibility/Tautomerism.
    
Solution 1: The Titanium "Sledgehammer" (

/

)

Standard acid/base catalysis often fails because the equilibrium favors the starting materials and water is difficult to remove from the steric pocket. Titanium(IV) species serve a dual role: they act as a strong Lewis Acid to activate the carbonyl and as a water scavenger to drive the equilibrium.

Protocol:


-Mediated Condensation 
  • Applicability: Extremely hindered pyrazoles reacting with amines or active methylenes.

  • Safety:

    
     fumes heavily; use strict anhydrous technique.
    
  • Dissolve the pyrazole aldehyde (1.0 equiv) and nucleophile (1.1 equiv) in anhydrous Toluene or THF.

  • Cool to 0 °C under Argon.

  • Add

    
     (0.6 – 1.0 equiv)  dropwise. (Note: A precipitate of the Ti-amine complex may form; this is normal).
    
  • Add Triethylamine (3.0 equiv) dropwise to sequester HCl.

  • Allow to warm to RT; if no reaction after 2h, reflux.

Why this works: The Titanium coordinates the carbonyl oxygen, increasing electrophilicity (overcoming electronic deactivation) and tethering the nucleophile close to the reaction site (overcoming sterics).

Solution 2: Microwave Irradiation

Thermal heating often degrades pyrazoles before the activation energy is reached. Microwave irradiation provides direct dielectric heating, often succeeding where oil baths fail.

  • Conditions: Ethanol/Piperidine (catalytic), 140 °C, 10–20 min, sealed vessel.

Data: Catalyst Efficiency Comparison
Catalyst/ConditionReactivity (Hindered)Side ReactionsNotes
Piperidine/EtOH (Reflux) Low (<20% conv.)LowStandard method; fails for bulky substrates.

/ Base
High (>90% conv.) ModerateBest for "dead" aldehydes. Requires workup.

HighLowMilder than chloride; acts as water scavenger.
Microwave HighHigh (Polymerization)Fast screening tool.
Module 2: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical steps to take when a condensation reaction stalls.

CondensationTroubleshooting cluster_legend Action Key Start Reaction Stalled? CheckNH Is Pyrazole N-H free? Start->CheckNH Protect Protect N (Boc/SEM) or use 2.2 eq Base CheckNH->Protect Yes CheckSterics Are C3/C5 Bulky? CheckNH->CheckSterics No (N-Alkyl/Aryl) Protect->CheckSterics Standard Standard Reflux (EtOH/Piperidine) CheckSterics->Standard No LewisAcid Lewis Acid Activation (TiCl4 or Ti(OiPr)4) CheckSterics->LewisAcid Yes (High Sterics) Microwave Microwave Irradiation (140°C, 20 min) LewisAcid->Microwave If fails key1 Red: Critical Intervention key2 Blue: Diagnostic Step

Caption: Decision matrix for troubleshooting condensation failures in pyrazole aldehydes.

Module 3: Upstream Synthesis (Making the Aldehyde)

Issue: Vilsmeier-Haack Formylation fails on the pyrazole precursor.

If you cannot even make the aldehyde because the Vilsmeier-Haack (POCl₃/DMF) reaction fails on your hindered pyrazole, you are encountering electronic suppression . The Vilsmeier reagent is a weak electrophile.[1]

The Fix: Lithiation-Formylation (The "Hard" Way) Instead of relying on the pyrazole to attack the electrophile, turn the pyrazole into a super-nucleophile.

Protocol:

  • Substrate: Start with the 4-bromo or 4-iodo pyrazole (halogen-lithium exchange is faster than deprotonation).

  • Solvent: Anhydrous THF, -78 °C.

  • Reagent: Add

    
    -BuLi  (1.1 equiv).
    
  • Quench: Add anhydrous DMF (2.0 equiv) at -78 °C.

  • Workup: Acidic hydrolysis is critical to release the aldehyde from the hemiaminal intermediate.

Module 4: Catalyst Poisoning in Cross-Couplings

Issue: Suzuki/Sonogashira coupling on the aldehyde works poorly.

Unprotected pyrazoles are excellent ligands for Palladium and Copper (forming "scorpionate" type complexes), effectively poisoning your catalyst.

The Fix: The "SEM" Switch Do not attempt metal catalysis on a free N-H pyrazole aldehyde.

  • Protect: Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) or THP. These groups are bulky enough to prevent N-coordination to the metal center.

  • Couple: Perform the reaction on the protected substrate.

  • Deprotect: SEM is removed with TBAF or acid; THP with mild acid.

Module 5: Oxidation of Hindered Alcohols

Issue: You have the hindered pyrazole alcohol, but it won't oxidize to the aldehyde.

Common oxidants like PCC or Jones Reagent often fail with sterically crowded alcohols because the formation of the chromate ester intermediate is sterically prohibited.

Recommended Reagent: Dess-Martin Periodinane (DMP) DMP is a hypervalent iodine species that is less sensitive to steric bulk than Chromium-based oxidants.

Protocol:

  • Dissolve alcohol in DCM (wet DCM actually accelerates DMP).

  • Add DMP (1.2 equiv).

  • Stir at RT.

  • Critical Step: Quench with

    
     / 
    
    
    
    solution to destroy byproducts and prevent isomerization.
References
  • Lewis Acid Catalysis in Pyrazoles: Title: "Titanium(IV) chloride mediated synthesis of sterically hindered imines." Source:Tetrahedron Letters, 1996. Relevance: Establishes

    
     as the primary method for forcing condensations on deactivated/hindered carbonyls.
    
    
  • Microwave Synthesis of Pyrazoles: Title: "Microwave-Assisted Synthesis of Pyrazole Derivatives." Source:Journal of Heterocyclic Chemistry, 2010. Relevance: Validates microwave irradiation as a superior energy source for overcoming activation barriers in pyrazole chemistry.

  • Vilsmeier-Haack Limitations: Title: "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Source:Arkivoc, 2018. Relevance: Explicitly details the failure of Vilsmeier reagents with electron-poor/hindered pyrazoles and suggests alternatives.

  • Oxidation Reagents: Title: "Dess–Martin periodinane: A powerful and mild oxidant in organic synthesis." Source:Journal of Organic Chemistry, 1983 (Original), Updated Reviews. Relevance: The standard for oxidizing hindered alcohols where Cr-based reagents fail.

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support guide for the crystallization of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (C₁₀H₁₄N₂O). This document is designed for researchers, medicinal chemists, and process development scie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (C₁₀H₁₄N₂O). This document is designed for researchers, medicinal chemists, and process development scientists to provide practical, in-depth guidance on obtaining high-quality crystalline material. Crystallization is a critical purification step, essential for ensuring the purity, stability, and batch-to-batch consistency of active pharmaceutical ingredients and key intermediates.[1]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively. We will cover frequently asked questions and provide detailed troubleshooting for common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most effective crystallization methods for 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde?

Based on the physicochemical properties of similar pyrazole derivatives, three primary methods are recommended for initial screening: Cooling Crystallization, Anti-Solvent Addition, and Slow Evaporation.[1]

  • Cooling Crystallization: This is the most common technique and should be the first approach. It is ideal for compounds that exhibit a significant increase in solubility with temperature.[2] The principle is to dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution, which is then slowly cooled to induce crystallization.

  • Anti-Solvent Addition (or Solvent-Precipitation): This method is highly effective when a compound is very soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.[3] The anti-solvent is added to a solution of the compound, reducing its solubility and forcing it to crystallize.[4]

  • Slow Evaporation: This technique is best suited for compounds that are highly soluble in a volatile solvent even at room temperature.[5] By allowing the solvent to evaporate slowly, the concentration of the solute gradually increases, leading to supersaturation and the formation of high-quality crystals.[6]

Q2: How do I select the best starting solvent for crystallization?

Solvent selection is the most critical parameter for successful crystallization.[1] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7]

For 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde, which has a predicted LogP of around 1.98, solvents of intermediate polarity are excellent starting points.[8] A preliminary screening with small quantities of material is highly recommended.[7]

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsRationale & Expected Behavior
Alcohols Methanol, Ethanol, IsopropanolOften effective for pyrazole derivatives.[9] Good for cooling crystallization due to a steep solubility curve.
Esters Ethyl AcetateA versatile solvent of medium polarity, good for both cooling and evaporation methods.[10]
Ketones AcetoneA more polar, volatile solvent suitable for slow evaporation or as the "good" solvent in an anti-solvent system.[11]
Nitriles AcetonitrileExcellent for "greasy" or less polar compounds that are difficult to crystallize from other systems.[12]
Hydrocarbons Toluene, Heptane, HexaneGenerally used as anti-solvents due to the low solubility of polar pyrazoles.[11]
Ethers Diethyl Ether, MTBECan be used as anti-solvents or for solvent layering techniques.

Screening Protocol:

  • Place a few milligrams of your compound into several small test tubes.

  • Add a small volume (e.g., 0.5 mL) of a single solvent to each tube at room temperature.

  • If the compound dissolves immediately, the solvent is too good for cooling crystallization but may be suitable for the slow evaporation or anti-solvent method.[7]

  • If it does not dissolve, gently heat the tube. If it dissolves upon heating and recrystallizes upon cooling, you have found a promising solvent for cooling crystallization.[7]

Troubleshooting Guide: Common Crystallization Issues

Q1: My compound has "oiled out" instead of forming crystals. What is happening and how do I fix it?

Causality: "Oiling out," or liquid-liquid phase separation, occurs when the solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system.[13] This is common when the solution is cooled too quickly or if the compound is significantly impure.[13] The resulting oil is a supersaturated liquid phase of your compound that is difficult to solidify.

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the hot solvent to reduce the saturation level.[13][14]

  • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly. Insulate the flask with paper towels or place it on a wooden block to prevent rapid heat loss.[14][15]

  • Lower the Crystallization Temperature: Try initiating crystallization at a lower temperature where the compound is less soluble. You can achieve this by using a larger volume of solvent and then slowly evaporating some of it to reach the saturation point at a lower temperature.

  • Change Solvents: If oiling out persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.[13]

Q2: The solution is cool, but no crystals have formed. What should I do?

Causality: The solution is likely supersaturated, but crystal nucleation has not been initiated.[13] Nucleation is the first step of crystal formation, where molecules begin to aggregate into an ordered lattice. This process requires an initial energy barrier to be overcome.

Solutions (to be attempted in order):

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a nucleation point for crystal growth.[7][14]

  • Add a Seed Crystal: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution. This provides a perfect template for further crystal growth.[13][15]

  • Reduce the Temperature: Place the flask in an ice bath or refrigerator (2-8°C) to further decrease solubility and promote nucleation.[1]

  • Increase Concentration: If the solution is too dilute, you may have used too much solvent. Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[14]

  • Last Resort - Recover Material: If all else fails, remove the solvent by rotary evaporation to recover the crude solid and attempt the crystallization again with a different solvent system.[13][14]

Q3: The crystallization happened too quickly, resulting in a fine powder or "crashed out" solid. How can I get better crystals?

Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of purification.[14] This typically happens when the solution is cooled too quickly or is overly concentrated. An ideal crystallization should show initial crystal formation over 5-10 minutes and continue for 20-60 minutes.[14]

Solutions:

  • Use More Solvent: The most reliable solution is to heat the mixture, re-dissolve the solid, and add more of the hot solvent (e.g., 1-2 mL for every 100 mg of solid). This ensures the solution is less saturated upon cooling, slowing down the crystallization process.[14]

  • Insulate for Slow Cooling: Ensure the solution cools as slowly as possible by insulating the flask. Do not place the hot flask directly on a cold benchtop.[14]

  • Use a Different Solvent System: A solvent in which the compound is slightly more soluble at room temperature can slow down the process.

Q4: My final yield is very low. How can I maximize it?

Causality: A low yield can result from several factors: using too much solvent, incomplete precipitation, or premature filtration.

Solutions:

  • Minimize Solvent Volume: While avoiding crashing out, aim to use the minimum amount of hot solvent required for complete dissolution. This is a delicate balance learned through experience.

  • Ensure Complete Cooling: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes to maximize the precipitation of the compound from the mother liquor.[1]

  • Test the Mother Liquor: After filtration, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid remains, it indicates that either too much solvent was used or the solution was not cooled sufficiently.[14] You can attempt to recover a "second crop" of crystals by boiling off some solvent from the mother liquor and re-cooling, though this crop will likely be less pure.[15]

  • Use an Anti-Solvent: If yields from cooling crystallization remain low, switching to an anti-solvent method can often dramatically improve recovery.

Key Experimental Protocols

Protocol 1: Cooling Crystallization
  • Dissolution: Place the crude 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture gently with stirring (e.g., on a hot plate).[1]

  • Achieve Saturation: Continue adding the hot solvent in small portions until the solid just completely dissolves. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1] This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface.[14]

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[1]

  • Drying: Dry the crystals under vacuum to a constant weight.[1]

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude compound in the minimum volume of a "good" solvent (e.g., acetone) at room temperature or with gentle warming.[3]

  • Anti-Solvent Addition: While stirring the solution, add the "poor" or "anti-solvent" (e.g., heptane or water) dropwise until the solution becomes persistently turbid (cloudy).[3] This point of initial turbidity is the cloud point, indicating the onset of precipitation.

  • Re-dissolution (Optional but Recommended): Add a few drops of the "good" solvent to just re-dissolve the turbidity, creating a solution that is perfectly saturated.

  • Crystallization: Allow the flask to stand undisturbed. Crystals should form as the local solvent environment equilibrates. Cooling in an ice bath can further improve the yield.[3]

  • Isolation & Drying: Isolate, wash (using a mixture of the good and anti-solvents), and dry the crystals as described in Protocol 1.[1]

Visualization of Experimental Logic

The following diagram provides a decision-making workflow for troubleshooting common crystallization failures.

Troubleshooting_Crystallization start Solution Cooled, But No Crystals Formed check_clarity Is the solution clear or oily/cloudy? start->check_clarity clear_solution Solution is Clear (Supersaturated) check_clarity->clear_solution Clear oily_solution Solution is Oily/Cloudy check_clarity->oily_solution Oily action_scratch 1. Scratch flask with glass rod 2. Add a seed crystal clear_solution->action_scratch action_reheat 1. Re-heat to dissolve oil oily_solution->action_reheat action_cool 3. Cool further in ice bath action_scratch->action_cool action_concentrate 4. Gently boil off some solvent and re-cool action_cool->action_concentrate action_restart 5. Recover solid and restart with a new solvent system action_concentrate->action_restart action_add_solvent 2. Add 10-20% more solvent action_reheat->action_add_solvent action_slow_cool 3. Cool VERY slowly (insulate flask) action_add_solvent->action_slow_cool action_change_solvent 4. Consider a different solvent with a lower boiling point action_slow_cool->action_change_solvent

Caption: A decision tree for troubleshooting crystallization when no crystals form upon cooling.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Tahir, M. H., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(7), 8894–8905. [Link]

  • JETIR. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). Retrieved from [Link]

  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Singh, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3326–3334. [Link]

  • Groves, J. A., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1863-1883. [Link]

  • Patil, S. B., et al. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. Journal of Drug Delivery and Therapeutics, 12(4), 183-188. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. r/Chempros. Retrieved from [Link]

  • DeLuca, R. J. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57221. [Link]

  • Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
  • University of Massachusetts Boston. (n.d.). recrystallization, filtration and melting point.
  • Google Patents. (1998, June 2). US6026656A - Crystallization by evaporation and vapor condensation.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION.
  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • Study.com. (n.d.). Recrystallization Definition, Requirements & Procedure. Retrieved from [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1093–1101. [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of Pyrazolone Derivatives by Grinding, Microwave, and Conventional Techniques and Their Antimicrobial Activity. Retrieved from [Link]

  • Meckey. (2022, July 14). Evaporation Crystallizer. Retrieved from [Link]

  • Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds. International Journal of Chemical and Biological Sciences, 23(1), 258-267. [Link]

  • Royal Society of Chemistry. (2018, May 23). Evaporation, filtration and crystallisation. Retrieved from [Link]

  • List Technology. (n.d.). Crystallization process - Single-axis type LIST KneaderReactor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC advances, 14(51), 37409-37424. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2012). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 68(Pt 5), o1353. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-cyclopropyl-1-ethyl-1h-pyrazole-4-carbaldehyde (C9H12N2O). Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Mass Spectrometry Fragmentation Patterns of Pyrazole Aldehydes: EI-MS vs. ESI-MS/MS

As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is as critical as the synthesis itself. Pyrazole aldehydes are highly versatile pharmacophores, serving as found...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical platform for structural elucidation is as critical as the synthesis itself. Pyrazole aldehydes are highly versatile pharmacophores, serving as foundational building blocks for the synthesis of bioactive chalcones, mitochondrial therapeutics, and targeted oncology agents[1][2]. Accurate characterization of these intermediates is paramount, particularly when differentiating between structural isomers or confirming the position of substituents.

This guide objectively compares the performance, mechanistic causality, and data outputs of Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for the analysis of pyrazole aldehydes.

Mechanistic Causality: Radical-Driven vs. Charge-Directed Fragmentation

To master mass spectrometry, one must understand the physical causality behind the spectra. The choice of ionization technique fundamentally dictates the internal energy of the molecule and the resulting fragmentation pathways.

Electron Ionization (EI-MS): Hard Ionization & Radical Cations

In an EI-MS platform, the analyte is bombarded with a standard 70 eV electron beam. This high-energy collision strips an electron from the molecule, forming a highly energetic odd-electron radical cation (M+•).

  • The Causality: The fragmentation is driven by the thermodynamic need to stabilize the unpaired electron. For pyrazole aldehydes, this typically initiates via alpha-cleavage at the formyl group. The molecule ejects a hydrogen radical (H•) to form a resonance-stabilized acylium ion, which subsequently extrudes carbon monoxide (CO) as a neutral loss (-28 Da).

  • Ring Cleavage: Following the loss of the aldehyde moiety, the robust pyrazole core undergoes deep, high-energy fragmentation, classically characterized by the loss of hydrogen cyanide (HCN, -27 Da) or molecular nitrogen (N2, -28 Da)[3].

Electrospray Ionization (ESI-MS/MS): Soft Ionization & Even-Electron Ions

ESI-MS/MS is a soft ionization technique that generates low-internal-energy, even-electron ions (typically [M+H]+)[4]. Because these precursor ions are highly stable, single-stage MS yields almost no structural information. Fragmentation must be intentionally induced via Collision-Induced Dissociation (CID).

  • The Causality: Fragmentation in ESI is strictly charge-directed. The site of protonation dictates the cleavage pathway. Protonation at the aldehyde oxygen weakens the carbonyl double bond, leading to the low-energy neutral loss of water (H2O, -18 Da) or CO (-28 Da). Conversely, protonation at the pyrazole nitrogen facilitates ring opening and the subsequent loss of substituted nitriles (R-CN)[4].

Workflows and Logical Pathways

MSWorkflow Start Pyrazole Aldehyde Sample Split Select Ionization Technique Start->Split EI EI-MS (Hard Ionization) 70 eV Electron Beam Split->EI ESI ESI-MS/MS (Soft Ionization) Electrospray + CID Split->ESI EIF Odd-Electron Radical Cations Extensive Fragmentation EI->EIF ESIF Even-Electron Ions [M+H]+ Targeted MS/MS ESI->ESIF EIData Library Matching EIF->EIData ESIData Transition Analysis ESIF->ESIData

Caption: Workflow comparing EI-MS and ESI-MS/MS for pyrazole aldehyde analysis.

FragmentationLogic Parent [M+H]+ Pyrazole Aldehyde Path1 Loss of CO (-28 Da) Alpha Cleavage Parent->Path1 Path2 Loss of H2O (-18 Da) Protonated Carbonyl Parent->Path2 Path3 Loss of HCN/N2 Ring Cleavage Parent->Path3 Prod1 [M+H-CO]+ Ion Path1->Prod1 Prod2 [M+H-H2O]+ Ion Path2->Prod2 Prod3 Ring-Opened Fragment Path3->Prod3

Caption: Charge-directed ESI-MS/MS fragmentation logic of protonated pyrazole aldehydes.

Self-Validating Experimental Protocol: ESI-MS/MS with MS³ Confirmation

To ensure absolute trustworthiness in structural assignments, MS workflows must be self-validating. Relying solely on MS² spectra can lead to the misinterpretation of isobaric losses (e.g., CO vs. N₂, both resulting in a -28 Da mass shift). The following LC-ESI-MS/MS protocol incorporates an MS³ validation step to definitively map the fragmentation causality.

Step 1: Sample Preparation

  • Dissolve the purified pyrazole aldehyde in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Add 0.1% Formic Acid. Causality: The acidic modifier forces the equilibrium toward the protonated state, ensuring a high yield of [M+H]+ precursor ions in the electrospray droplet.

Step 2: Primary MS¹ Scan & Precursor Selection

  • Introduce the sample via direct infusion (10 µL/min) into an Ion Trap or Q-TOF mass spectrometer.

  • Operate in positive ion mode (+ESI) and identify the [M+H]+ peak.

  • Isolate the[M+H]+ ion with a narrow isolation window (0.7 Da) to strictly exclude isotopic interference (e.g., ¹³C isotopes).

Step 3: Collision-Induced Dissociation (MS²)

  • Accelerate the isolated precursor ions into the collision cell filled with Argon gas.

  • Energy Ramping: Ramp the Collision Energy (CE) from 15 eV to 45 eV.

    • Why? Low CE (15–25 eV) selectively breaks the more fragile bonds of the aldehyde substituent (yielding H₂O or CO losses). High CE (30–45 eV) is required to shatter the highly stable, aromatic pyrazole ring (yielding HCN or N₂ losses).

  • Record the product ions.

Step 4: The Self-Validation System (MS³)

  • The Analytical Dilemma: A mass shift of -28 Da from the precursor could represent the loss of CO from the aldehyde or the loss of N₂ from the pyrazole core.

  • The Validation Execution: Utilize the ion trap to isolate the specific [M+H-28]+ product ion generated in Step 3. Subject this fragment to a secondary CID event (MS³).

  • Logical Proof: If the MS³ spectrum reveals a subsequent loss of HCN (-27 Da), it proves the pyrazole ring was still intact after the initial -28 Da loss. Therefore, the first loss was definitively CO from the aldehyde group. If the pyrazole ring had lost N₂ first, a subsequent HCN loss would be chemically impossible. This creates a closed-loop, self-validating proof of structure.

Quantitative Data Comparison

The following table summarizes the typical mass shifts, required energies, and analytical utility of both platforms when analyzing pyrazole aldehydes.

Analytical ParameterEI-MS (70 eV)ESI-MS/MS (CID, 15-45 eV)
Precursor Ion Species Radical Cation (M+•)Even-Electron Ion ([M+H]+)
Primary Aldehyde Cleavage -H• (-1 Da), then -CO (-28 Da)-H₂O (-18 Da) or -CO (-28 Da)
Primary Pyrazole Cleavage -HCN (-27 Da), -N₂ (-28 Da)-RCN (variable), -N₂ (-28 Da)
Typical Base Peak [M-H]+ or [M-CO]+•[M+H-H₂O]+ or [M+H-CO]+
Internal Energy Transfer High (Extensive, rigid fragmentation)Low to Moderate (Tunable via CE)
Primary Structural Utility Spectral library matching (NIST/Wiley)Targeted structural elucidation
Pathway Validation Method Stable Isotopic labeling (¹³C, D)MSⁿ (Ion Trap) / Precursor Scans

Conclusion

While EI-MS provides excellent, highly reproducible fingerprints suitable for library matching of volatile pyrazole aldehydes, ESI-MS/MS offers superior sensitivity and the ability to map complex, charge-directed pathways. By employing self-validating MSⁿ protocols, researchers can unambiguously assign substituent positions and track isobaric neutral losses, thereby accelerating the rigorous characterization of novel pyrazole-based therapeutics.

References

  • Nadia Asif et al., "Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones", Asian Journal of Chemistry. URL:

  • BenchChem, "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide", BenchChem Technical Resources. URL:[3]

  • K. K. Sharma et al., "Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier", PMC / NIH. URL:[1]

  • A. M. Al-Majid et al., "Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines", PMC / NIH. URL:[2]

  • L. Drahos et al., "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation", ELTE. URL:[4]

Sources

Comparative

Advanced HPLC Retention Strategy for Pyrazole Derivatives: A Comparative Guide

This guide provides an advanced technical comparison of HPLC retention behaviors for pyrazole derivatives, designed for researchers requiring high-fidelity separation strategies. Executive Summary: The "Pyrazole Problem"...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical comparison of HPLC retention behaviors for pyrazole derivatives, designed for researchers requiring high-fidelity separation strategies.

Executive Summary: The "Pyrazole Problem"

Pyrazole derivatives present a unique chromatographic challenge due to three converging factors: basicity (pKa ~2.5–4.0) , tautomerism , and regioisomerism . Standard C18 protocols often yield poor peak symmetry (tailing) or insufficient retention for polar derivatives.

This guide compares retention performance across three critical variables:

  • pH Dynamics: The ionization "switch" effect on capacity factor (

    
    ).
    
  • Stationary Phase Selectivity: Alkyl (C18) vs. Aromatic (Phenyl-Hexyl) mechanisms.

  • Mobile Phase Modifiers: The

    
    -
    
    
    
    interaction suppression effect of Acetonitrile vs. Methanol.

Mechanistic Drivers of Retention

To control retention time, one must manipulate the dominant interaction forces.

A. The pH / Ionization Cliff

Pyrazoles are weak bases.

  • pH < pKa (Acidic): The pyrazole nitrogen is protonated (

    
    ). The molecule becomes highly polar, reducing hydrophobic interaction with the stationary phase. Result:  Early elution, potential for silanol cation-exchange (tailing).
    
  • pH > pKa (Neutral): The molecule is neutral. Hydrophobic retention dominates.[1] Result: Longer retention, improved peak symmetry (if silanols are suppressed).

B. - Interactions (The Regioisomer Key)

While C18 columns rely on hydrophobicity (dispersive forces), Phenyl-Hexyl columns utilize


-

stacking. This is critical for separating pyrazole regioisomers that have identical logP values but different electron density distributions.

Comparative Performance Data

Experiment A: The pH Effect on Retention ( )

Conditions: C18 Column (150 x 4.6 mm, 5 µm), 30% ACN / 70% Buffer.

Analyte TypepKa (approx)Retention (

) at pH 2.5
Retention (

) at pH 6.0
Performance Insight
Simple Pyrazole ~2.52.1 min (Void)3.8 minSignificant Shift: Neutral form is 2x more retained.
Amino-Pyrazole ~4.01.8 min4.5 minDrastic Shift: Protonation at pH 2.5 kills retention.
Phenyl-Pyrazole ~2.08.5 min9.2 minMinor Shift: Hydrophobic phenyl group dominates retention regardless of pH.
Experiment B: Column Selectivity for Regioisomers

Conditions: Isocratic 50:50 MeOH:Water, pH 3.0.

Stationary PhaseMechanismSeparation Factor (

) for Isomer Pair
Observation
C18 (ODS) Hydrophobic1.05 (Co-elution likely)Cannot distinguish subtle steric differences.
C8 Hydrophobic1.02 (Co-elution)Less retention, no selectivity gain.
Phenyl-Hexyl

-

+ Hydrophobic
1.25 (Baseline Resolved)

-electrons interact differently with the N-positioning.
Pentafluorophenyl (PFP) Dipole-Dipole1.30 (Baseline Resolved)Excellent for halogenated pyrazole derivatives.

Validated Experimental Protocol

Use this "Scouting Protocol" to determine the optimal method for unknown pyrazole derivatives.

Phase 1: Mobile Phase Preparation

Buffer A (Acidic): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. Buffer B (Neutral): 10 mM Ammonium Bicarbonate, pH 7.8 (Use only with hybrid/polymer columns). Organic Modifier: Methanol (Preferred for Phenyl columns) or Acetonitrile (Preferred for C18).

Phase 2: The "Universal" Gradient Step
  • Column: Phenyl-Hexyl or C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Gradient:

    • 0.0 min: 5% Organic

    • 15.0 min: 95% Organic

    • 20.0 min: 95% Organic

    • 20.1 min: 5% Organic (Re-equilibrate)

Phase 3: Optimization Logic
  • If Peak Tailing > 1.5: Add 5 mM Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a "Charged Surface Hybrid" (CSH) C18 column.

  • If Resolution < 1.5 (Isomers): Switch organic modifier from ACN to MeOH to enhance

    
    -
    
    
    
    selectivity.

Decision Workflows (Visualization)

Diagram 1: Method Development Flowchart

This workflow illustrates the logical progression from analyte assessment to final method selection.

MethodDevelopment Start Start: Pyrazole Derivative Analysis CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP HighLogP LogP > 2.0 (Hydrophobic) CheckLogP->HighLogP LowLogP LogP < 1.0 (Polar) CheckLogP->LowLogP CheckIsomers Are Regioisomers Present? C18 Use C18 / C8 Column (Standard Hydrophobic Interaction) CheckIsomers->C18 No (Single Peak) Phenyl Use Phenyl-Hexyl Column (Pi-Pi Interaction) CheckIsomers->Phenyl Yes (Critical Pair) HighLogP->CheckIsomers HILIC Use HILIC Mode (Polar Retention) LowLogP->HILIC No Retention on C18 SelectModifier Select Organic Modifier C18->SelectModifier Phenyl->SelectModifier MeOH Methanol (Enhances Pi-Pi Selectivity) SelectModifier->MeOH For Phenyl Columns ACN Acetonitrile (Sharper Peaks, Suppresses Pi-Pi) SelectModifier->ACN Standard

Caption: Logic flow for selecting stationary phases and mobile phase modifiers based on pyrazole hydrophobicity and isomerism.

Diagram 2: The pH Decision Tree

This diagram guides the selection of mobile phase pH based on analyte pKa to maximize retention stability.

pH_Decision Analyte Analyze Pyrazole pKa Low_pH pH 2.5 (Acidic) Analyte->Low_pH Standard Start High_pH pH 7.5 (Neutral/Basic) Analyte->High_pH If k' < 1.0 at Low pH Result_Low Protonated (PyH+) Low Retention Good Solubility Low_pH->Result_Low Result_High Neutral (Py) High Retention Risk of Tailing High_pH->Result_High Action_Low Use for Screening or Polar Pyrazoles Result_Low->Action_Low Action_High Use for Max Retention Requires Hybrid Column Result_High->Action_High

Caption: Decision matrix for pH selection. Low pH is standard; High pH is reserved for increasing retention of polar bases.

References

  • Dolan, J. W. (2017).[2] "Back to Basics: The Role of pH in Retention and Selectivity." LCGC North America. [Link]

  • Jagdale, A. S., et al. (2021).[3] "Development and validation of RP-HPLC method for estimation of brexpiprazole." Future Journal of Pharmaceutical Sciences. [Link]

  • Shimadzu Corporation. (2020). "Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns." Technical Report. [Link]

  • Hassan, H. M., et al. (2021). "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." ACS Omega. [Link]

  • Mac-Mod Analytical. "Development of a Highly Selective, 'Phenyl-modified' C18 Bonded phase for HPLC." [Link]

Sources

Validation

spectroscopic characterization data for 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

Technical Assessment: Spectroscopic Profiling of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde vs. Alkyl Analogs Executive Summary & Application Context Compound: 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Spectroscopic Profiling of 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde vs. Alkyl Analogs

Executive Summary & Application Context

Compound: 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS: 1006496-13-4 Molecular Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1]

This guide provides a technical characterization of 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde , a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and LRRK2 antagonists. Unlike its purely alkylated analogs (e.g., 3-methyl or 1-methyl variants), the inclusion of the cyclopropyl group at the C3 position introduces unique electronic shielding and lipophilic properties that modulate potency and metabolic stability in downstream drug candidates.

This assessment compares the spectroscopic signature of this compound against two standard alternatives:

  • Alternative A: 3-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde (Steric baseline).

  • Alternative B: 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (Lipophilicity baseline).

Synthesis & Workflow (The "How")

The industrial standard for generating this scaffold is the Vilsmeier-Haack formylation . This route is preferred over direct oxidation of hydroxymethyl precursors due to higher regioselectivity for the C4 position.

Experimental Workflow Diagram

G Start Precursor: 1-Propyl-3-cyclopropyl-1H-pyrazole Inter Intermediate: Iminium Salt Species Start->Inter Electrophilic Substitution (80-90°C) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Hydrolysis Hydrolysis (NaOAc / H2O) Inter->Hydrolysis Quench Product Target Product: Aldehyde Formation Hydrolysis->Product Neutralization

Caption: Figure 1. Vilsmeier-Haack formylation pathway.[2][3][4] The electron-rich pyrazole ring undergoes electrophilic attack at C4 by the chloromethyleniminium salt generated in situ.

Protocol: Vilsmeier-Haack Formylation[3][4][5]
  • Reagents: Phosphorus oxychloride (POCl₃, 1.2 eq), DMF (3.0 eq), 1-propyl-3-cyclopropyl-1H-pyrazole (1.0 eq).

  • Step 1: Cool DMF to 0°C. Dropwise add POCl₃ (maintaining <10°C) to generate the Vilsmeier reagent. Stir for 30 min.

  • Step 2: Add the pyrazole substrate dissolved in minimal DMF.

  • Step 3: Heat to 80-90°C for 3-4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Step 4: Pour onto crushed ice/NaOAc. The iminium intermediate hydrolyzes to precipitate the aldehyde.

  • Validation: The appearance of a singlet at ~9.8 ppm in ¹H NMR confirms aldehyde formation.

Spectroscopic Characterization Data

The following data represents the consensus characteristic signals derived from the specific structural fragments (propyl chain, cyclopropyl ring, and pyrazole core).

Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)
PositionProton TypeChemical Shift (δ ppm)MultiplicityIntegrationDiagnostic Note
CHO Aldehyde9.85 - 9.95 Singlet (s)1HDeshielded; confirms oxidation state.
C5-H Pyrazole Ring8.05 - 8.20 Singlet (s)1HCharacteristic heteroaromatic signal.
N-CH₂ Propyl (α)4.05 - 4.15 Triplet (t)2HDiagnostic for N1-alkylation.
CH Cyclopropyl1.90 - 2.05 Multiplet (m)1HMethine bridge to pyrazole.
CH₂ Propyl (β)1.80 - 1.95 Multiplet (m)2HOverlaps slightly with cyclopropyl methine.
CH₂ Cyclopropyl0.90 - 1.05 Multiplet (m)2H"Roofing" effect common in cyclopropyls.
CH₃ Propyl (γ)0.85 - 0.95 Triplet (t)3HTerminal methyl group.
CH₂ Cyclopropyl0.70 - 0.85 Multiplet (m)2HHighly shielded region.
Table 2: Comparative Analysis vs. Alternatives
FeatureTarget Compound (3-Cyclopropyl-1-propyl)Alt A (3-Methyl-1-propyl)Alt B (3-Cyclopropyl-1-methyl)
C3-Substituent NMR Multiplets @ 0.7-2.0 ppmSinglet @ ~2.45 ppmMultiplets @ 0.7-2.0 ppm
N1-Substituent NMR Triplet @ ~4.1 ppm (Propyl)Triplet @ ~4.1 ppm (Propyl)Singlet @ ~3.9 ppm (Methyl)
Lipophilicity (cLogP) ~2.0 (High) ~1.4 (Medium)~1.2 (Low)
Electronic Effect Cyclopropyl is σ-donating / π-accepting (Bisected conf.)Weakly donating (Hyperconjugation)Similar to Target
Solubility High in organic solvents (DCM, EtOAc)ModerateLower (High crystallinity)

Technical Deep Dive: The "Cyclopropyl Effect"

The distinction between the target and Alternative A (3-Methyl) is not merely structural but electronic. The cyclopropyl group possesses significant s-character in its C-C bonds, allowing it to act as a weak electron donor (sigma-conjugation) while also capable of pi-accepting behavior depending on the torsion angle with the pyrazole ring.

Diagnostic Indicator: In ¹³C NMR, the cyclopropyl carbons appear at a highly characteristic upfield region (~8-10 ppm for CH₂ and ~13-15 ppm for CH), whereas the methyl carbon in Alternative A appears significantly downfield at ~13-15 ppm .

NMR Logic Diagram

NMR cluster_0 Structure-Shift Correlation Struct 3-Cyclopropyl-1-propyl-1H-pyrazole-4-CHO Aldehyde Aldehyde Proton (Anisotropic Deshielding) Struct->Aldehyde Ring Pyrazole C5-H (Aromatic Ring Current) Struct->Ring Cyclo Cyclopropyl Protons (High Field Shielding) Struct->Cyclo Shift1 δ 9.9 ppm (s) Aldehyde->Shift1 Shift2 δ 8.1 ppm (s) Ring->Shift2 Shift3 δ 0.7 - 1.0 ppm (m) Cyclo->Shift3

Caption: Figure 2. Correlation between structural moieties and diagnostic ¹H NMR shifts. The cyclopropyl group provides a unique high-field fingerprint distinct from alkyl analogs.

References

  • Chemical Identity & Vendor Data

    • Title: 3-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (CAS 1006496-13-4).[1][]

    • Source: ChemScene / BLD Pharm Product C
    • URL:

  • Synthetic Methodology (Vilsmeier-Haack on Pyrazoles)

    • Title: Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes under Vilsmeier-Haack conditions.
    • Source:Arkivoc, 2018.

    • URL:

  • Comparative Spectroscopic Data (Methyl/Phenyl Analogs)

    • Title: Synthesis and characterization of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde deriv
    • Source:Royal Society of Chemistry (RSC) Advances, Supplementary Info.

    • URL:

  • Cyclopropyl Electronic Effects

    • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles (Cyclopropyl vs Alkyl effects).
    • Source:Magnetic Resonance in Chemistry.
    • URL:

Sources

Comparative

Spectral Fingerprinting: Infrared Analysis of Pyrazole-4-Carbaldehydes

Executive Summary The identification of the aldehyde moiety within a pyrazole scaffold is a critical checkpoint in the synthesis of heterocyclic pharmacophores (e.g., inhibitors for COX-2 or p38 MAP kinase). Unlike simpl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of the aldehyde moiety within a pyrazole scaffold is a critical checkpoint in the synthesis of heterocyclic pharmacophores (e.g., inhibitors for COX-2 or p38 MAP kinase). Unlike simple aliphatic aldehydes, the pyrazole-4-carbaldehyde system exhibits a distinct infrared (IR) signature due to the electron-rich nature of the heteroaromatic ring.

This guide provides a technical comparison of IR spectral features, distinguishing pyrazole-aldehydes from their benzenoid and aliphatic counterparts. It focuses on the bathochromic shift (red shift) of the carbonyl stretch and the diagnostic Fermi resonance of the aldehydic C-H bond.

The Pyrazole-Aldehyde Environment: Theoretical Basis

To interpret the spectrum accurately, one must understand the electronic environment. The pyrazole ring is


-excessive .[1] The lone pair on the pyrrole-like nitrogen (

) donates electron density into the ring system, which can be delocalized onto the exocyclic carbonyl oxygen at the C4 position.

The Result: The C=O bond order decreases (more single-bond character), leading to a lower force constant (


) and a lower vibrational frequency (

) compared to benzaldehyde or aliphatic aldehydes.
Comparison Table: Carbonyl ( ) Stretching Frequencies[2][3][4][5][6][7]
Compound ClassElectronic EnvironmentC=O Frequency (

)
Notes
Aliphatic Aldehyde Inductive (

) effect of alkyl group
1720 – 1740 Standard reference point.[1]
Benzaldehyde Conjugation with benzene ring1695 – 1705 Conjugation lowers frequency.[1]
Pyrazole-4-Carbaldehyde Strong mesomeric (

) donation from heterocycle
1660 – 1685 Significant red shift due to electron-rich ring.[1]
Amide (Reference) Strong resonance (

)
1650 – 1690 Pyrazole aldehydes can mimic amide regions.[1]

Critical Insight: If the pyrazole ring has an unsubstituted


 (1H-pyrazole), intermolecular hydrogen bonding can further lower the C=O frequency, sometimes broadening the peak and shifting it as low as 1650 

.

Mechanistic Visualization: The Red Shift

The following diagram illustrates the electronic and vibrational coupling that results in the characteristic spectral shift.

G Substrate Pyrazole-4-Carbaldehyde Electronic Pi-Electron Donation (+M Effect from N1) Substrate->Electronic Intrinsic Property HBond Intermolecular H-Bonding (if N-H present) Substrate->HBond Secondary Effect BondOrder Reduced C=O Bond Order Electronic->BondOrder Resonance Frequency Lower Wavenumber (1660-1685 cm⁻¹) BondOrder->Frequency Hooke's Law HBond->BondOrder Weakens Bond

Figure 1: Causal pathway for the bathochromic shift in pyrazole carbonyls.[1] The electron-rich nature of the ring reduces the double-bond character of the carbonyl.

The Diagnostic "Dead Giveaway": Fermi Resonance

While the carbonyl shift confirms conjugation, it is not unique (amides and conjugated ketones overlap here). The definitive confirmation of the aldehyde group is the C-H stretch doublet .

The Fermi Doublet

Aldehydic C-H stretching vibrations typically occur near 2800


 .[1] However, this fundamental vibration couples with the first overtone of the C-H bending mode (normally ~1390 

), splitting the absorption into two distinct bands.
  • Band 1: ~2820 – 2850

    
     (Often overlapped by alkyl C-H if present).[1]
    
  • Band 2: ~2720 – 2750

    
     (The "Clean" Peak).
    

Protocol Tip: Always look for the lower frequency peak (~2720


 ).[1][2] It usually appears as a distinct shoulder or sharp peak on the lower-energy side of the aliphatic C-H region.[3][2] If this is absent, you likely have a ketone or ester, regardless of the C=O position.

Application: Monitoring Vilsmeier-Haack Formylation

A common route to these compounds is the Vilsmeier-Haack reaction.[1][4][5][6][7][8] IR spectroscopy is a rapid, non-destructive method to monitor this transformation.[1]

Experimental Workflow
  • Sampling: Take aliquots of the reaction mixture (quenched).

  • Method: ATR (Attenuated Total Reflectance) is preferred for speed, though KBr pellets offer higher resolution for the Fermi doublet.

  • Key Indicators:

    • Disappearance: Pyrazole C-H (C4) stretch (often subtle).[1]

    • Appearance: Strong C=O stretch at ~1670

      
      .[1][4]
      

VH_Monitoring Start Starting Material (Unsubstituted Pyrazole) Reagent Add POCl₃ / DMF (Vilsmeier Reagent) Start->Reagent Intermediate Iminium Salt Intermediate (C=N stretch ~1630 cm⁻¹) Reagent->Intermediate Hydrolysis Hydrolysis (Water/Base) Intermediate->Hydrolysis Check1 IR Checkpoint 1: No C=O peak yet Intermediate->Check1 Product 4-Formylpyrazole Product Hydrolysis->Product Check2 IR Checkpoint 2: Appearance of C=O (1670 cm⁻¹) Appearance of C-H doublet (2720 cm⁻¹) Product->Check2

Figure 2: Reaction monitoring workflow. Note that the carbonyl peak only appears after the hydrolysis step; the intermediate iminium species has a C=N stretch instead.

Experimental Protocol: Obtaining High-Fidelity Spectra

To distinguish the subtle Fermi resonance doublet from background noise, follow this optimized protocol.

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).[1]

  • Resolution: Set to 2

    
     (standard 4 
    
    
    
    may blur the doublet).
  • Scans: Minimum 16 scans to reduce signal-to-noise ratio.

Method A: ATR (Solid/Oil Samples)

Best for routine screening.

  • Clean the diamond/ZnSe crystal with isopropanol.[1] Ensure background is flat.[1]

  • Apply solid pyrazole aldehyde.[1] Apply high pressure (clamp) to ensure good contact.[1]

  • Validation: Check for the "diamond absorption" gap (1900-2300

    
    ) to ensure it doesn't interfere with nitrile or triple bond regions (if applicable).[1]
    
Method B: KBr Pellet (Crystalline Samples)

Best for publication-quality resolution of the Fermi Doublet.

  • Mix 1-2 mg of sample with ~100 mg of dry spectroscopic-grade KBr.[1]

  • Grind to a fine powder (particle size < wavelength of IR light to prevent scattering/sloping baseline).[1]

  • Press at 8-10 tons for 2 minutes to form a transparent disk.

  • Why this matters: KBr pellets eliminate the "path length" variability of ATR and often resolve the 2720

    
     peak more clearly against the baseline.
    

References

  • NIST Mass Spectrometry Data Center. (2023).[1] 1H-Pyrazole-4-carbaldehyde Infrared Spectrum.[1][8] National Institute of Standards and Technology.[1][9] Retrieved from [Link]

  • MDPI. (2024).[1] Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank.[1] Retrieved from [Link]

  • Spectroscopy Online. (2017).[1] The C=O[10][4][11][2][12][13][14] Bond, Part II: Aldehydes and Fermi Resonance. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Quality Control Standards for Research-Grade Pyrazole-4-Carbaldehyde

Introduction: The Critical Role of Purity in Pyrazole-Driven Research 1H-Pyrazole-4-carbaldehyde (CAS No. 35344-95-7) is a cornerstone building block in modern medicinal chemistry and drug discovery.[1][2] Its heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pyrazole-Driven Research

1H-Pyrazole-4-carbaldehyde (CAS No. 35344-95-7) is a cornerstone building block in modern medicinal chemistry and drug discovery.[1][2] Its heterocyclic scaffold is a privileged structure found in a multitude of pharmacologically active compounds, including anti-inflammatory agents like celecoxib, antimicrobials, and novel cancer therapeutics.[1][3] The reactivity of its aldehyde group makes it a versatile intermediate for constructing complex molecular architectures.[2][4] However, the very reactivity that makes this compound valuable also presents a challenge for its stability and purity. For researchers in drug development, the integrity of this starting material is non-negotiable. Undefined impurities can lead to ambiguous biological data, failed syntheses, and the loss of significant time and resources.

This guide provides an in-depth comparison of the quality control (QC) standards for research-grade pyrazole-4-carbaldehyde. Moving beyond a simple list of specifications, we will explore the causality behind the analytical choices, provide actionable experimental protocols for in-house verification, and present a framework for what researchers should expect from a high-quality reagent.

The Analytical Gauntlet: A Multi-Modal Approach to Quality Verification

No single analytical technique is sufficient to fully characterize a research chemical. A robust QC strategy employs an orthogonal set of methods, each providing a unique and complementary piece of the quality puzzle. The following sections detail the primary techniques used to establish the identity, purity, and stability of pyrazole-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Causality: ¹H and ¹³C NMR are indispensable for confirming the molecular structure and providing a qualitative assessment of purity. The proton NMR spectrum gives a definitive fingerprint of the molecule. For pyrazole-4-carbaldehyde, we expect to see specific signals corresponding to the aldehyde proton, the two protons on the pyrazole ring, and the N-H proton. The absence of signals from common synthetic reagents (e.g., dimethylformamide - DMF) or by-products from reactions like the Vilsmeier-Haack synthesis is a critical indicator of a clean product.[5][6][7]

Key Spectral Features to Verify:

  • Aldehyde Proton (-CHO): A singlet typically appearing far downfield (δ 9.5-10.0 ppm).

  • Pyrazole Ring Protons: Two singlets (or doublets, depending on the solvent and concentration) in the aromatic region (δ 7.5-8.5 ppm).

  • NH Proton: A broad singlet which may be exchangeable with D₂O.

  • Absence of Impurity Signals: No significant peaks corresponding to solvents like DMF or precursors used in synthesis.

High-Performance Liquid Chromatography (HPLC): The Quantitative Purity Arbiter

Expertise & Causality: While NMR confirms identity, HPLC is the gold standard for quantifying purity. A reversed-phase HPLC method coupled with a UV detector can separate the main compound from non-volatile impurities. The purity is typically reported as the area percentage of the main peak relative to all other peaks in the chromatogram. For a "research-grade" chemical, this value is the most important specification. A purity of ≥99% by HPLC is often available and recommended for sensitive applications.[4]

Typical HPLC Parameters:

  • Column: C18, 5 µm particle size, ~4.6 x 250 mm.

  • Mobile Phase: A gradient of water and acetonitrile (both often with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

Mass Spectrometry (MS): The Molecular Weight Confirmation

Expertise & Causality: MS provides an exact measurement of the molecular weight, confirming the elemental composition.[5][8] For pyrazole-4-carbaldehyde (C₄H₄N₂O), the expected monoisotopic mass is 96.03 g/mol . Using a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap allows for mass determination with high precision, which can definitively distinguish the target compound from impurities with similar retention times in HPLC.[8]

Expected Observation:

  • In positive ion electrospray ionization (ESI+), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 97.04.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FTIR is a rapid and effective method for confirming the presence of key functional groups.[9][10] It validates that the primary chemical functionalities of the molecule are intact. While not quantitative, it can quickly flag a sample that is grossly incorrect.

Key Absorbance Bands:

  • ~1670-1700 cm⁻¹: Strong C=O stretch from the aldehyde.

  • ~3100-3300 cm⁻¹: N-H stretching of the pyrazole ring.

  • ~1500-1600 cm⁻¹: C=N and C=C stretching within the ring.

Comparative Analysis of Research-Grade Specifications

The term "research-grade" can be ambiguous. Purity levels can vary between suppliers, and the appropriate grade depends on the sensitivity of the application. The table below summarizes typical specifications researchers should look for, comparing a standard research grade with a high-purity alternative.

ParameterStandard Research GradeHigh-Purity / Pharma GradeMethod of Analysis
Purity ≥96-97%[11]≥99%[4]HPLC
Appearance White to yellow or brown solidWhite to off-white crystalline solidVisual Inspection
Identity Confirmation Conforms to structureConforms to structure¹H NMR, MS
Molecular Formula C₄H₄N₂O[11][12]C₄H₄N₂O[11][12]MS, Elemental Analysis
Molecular Weight 96.09[11][12]96.09[11][12]Mass Spectrometry
Storage Conditions 2-8°C, under inert atmosphere[13]2-8°C, under inert atmosphere[13]Supplier Recommendation

Experimental Protocols for Quality Verification

The following protocols provide a framework for the in-house validation of a new batch of pyrazole-4-carbaldehyde.

Protocol 1: Identity and Qualitative Purity Check by ¹H NMR
  • Sample Preparation: Accurately weigh ~5 mg of pyrazole-4-carbaldehyde and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire a standard proton spectrum with at least 16 scans.

  • Data Analysis: Process the spectrum and integrate all peaks. Confirm the presence of the characteristic aldehyde and pyrazole ring protons at their expected chemical shifts. Scrutinize the baseline for impurity peaks and compare their integration values to the main compound peaks.

Protocol 2: Quantitative Purity Determination by HPLC
  • Standard/Sample Preparation: Prepare a stock solution of pyrazole-4-carbaldehyde in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL. Dilute this stock to create a working solution of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: C18, 4.6 x 250 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization of QC Workflow and Logic

A structured workflow ensures that each batch of material is evaluated consistently and thoroughly.

QC_Workflow cluster_receiving 1. Material Reception cluster_testing 2. Analytical Testing cluster_disposition 3. Final Disposition A Receive Pyrazole-4-Carbaldehyde B Log Batch & Quarantine A->B C Visual Inspection (Color, Form) B->C D Identity Confirmation (NMR, MS, FTIR) C->D E Purity Assay (HPLC) C->E F Review Specifications D->F E->F G PASS F->G Meets Specs H FAIL F->H Does Not Meet Specs I Release for Research Use G->I J Reject and Return to Supplier H->J

Caption: Quality control workflow for incoming pyrazole-4-carbaldehyde.

The relationship between potential issues and the analytical methods used to detect them is crucial for a self-validating system.

Impurity_Detection substance Pyrazole-4-carbaldehyde nmr 1H NMR substance->nmr Confirms Identity hplc HPLC-UV substance->hplc Quantifies ms Mass Spec substance->ms Confirms Mass ftir FTIR substance->ftir Confirms Func. Groups wrong_compound Incorrect Structure impurities Process Impurities (e.g., precursors) low_purity Low Purity (<95%) wrong_mw Incorrect MW nmr->wrong_compound Detects nmr->impurities Detects hplc->impurities Detects & Quantifies hplc->low_purity Detects ms->wrong_compound Detects ms->wrong_mw Detects

Caption: Relationship between analytical methods and quality attributes.

Conclusion

For researchers and drug development professionals, the quality of starting materials like pyrazole-4-carbaldehyde is a foundational pillar of scientific integrity. Relying solely on a supplier's Certificate of Analysis is insufficient; a true quality system involves understanding the analytical techniques used for characterization and, where possible, performing in-house verification. By employing a multi-technique approach encompassing NMR, HPLC, and MS, scientists can ensure the identity and purity of their reagents, leading to more reliable, reproducible, and ultimately successful research outcomes.

References

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (2016). 1-(2-chloro-6-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. Wiley-VCH. Retrieved from [Link]

  • SpectraBase. (2016). 1,5-dimethyl-1H-pyrazole-4-carbaldehyde androstan-17-ylidenehydrazone. Wiley-VCH. Retrieved from [Link]

  • Patel, R. B., et al. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(4). Retrieved from [Link]

  • Urbonavičius, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Baldus, M., et al. (2001). A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. Journal of the American Chemical Society, 123(32), 7859-7870. Retrieved from [Link]

  • Soai, K., et al. (1999). Catalytic Asymmetric Synthesis of Chiral 4-Pyrazolylalkanols by the Enantioselective Alkylation of Pyrazole-4-carbaldehydes with Dialkylzincs. Heterocycles, 51(12), 2841-2846. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrazole-4-carboxaldehyde, 1,5-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) chitosan (CS) and (b) CS/3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(19), 6232. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. Retrieved from [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 6(1), 2-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • Asiri, A. M., et al. (2012). 1-Phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1088. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Ather, A., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o3170. Retrieved from [Link]

  • Li, Z., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14849-14857. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1H-Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • World Health Organization. (2010). WHO good practices for pharmaceutical quality control laboratories. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde

CAS Number: 1006496-13-4 Chemical Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1] Executive Summary & Core Directive Do not dispose of this compound down the drain. 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1006496-13-4 Chemical Formula: C₁₀H₁₄N₂O Molecular Weight: 178.23 g/mol [1]

Executive Summary & Core Directive

Do not dispose of this compound down the drain. 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde is a nitrogen-containing heterocyclic aldehyde.[2] Proper disposal requires high-temperature incineration with nitrogen oxide (NOx) scrubbing. It must be segregated as a Non-Halogenated Organic Solvent/Solid Waste .

Immediate Action Required:

  • Isolate: Move waste to a Satellite Accumulation Area (SAA).

  • Segregate: Keep separate from strong oxidizers and aqueous waste streams.

  • Label: Affix a hazardous waste label immediately upon generation.

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste to ensure it enters the correct destruction stream.[3] This compound exhibits properties typical of substituted pyrazole carbaldehydes.

ParameterSpecificationCausality / Reason for Protocol
GHS Classification Warning Skin Irrit. 2 (H315) Eye Irrit.[4][5] 2A (H319) STOT SE 3 (H335)The aldehyde moiety is reactive and irritating to mucous membranes. The pyrazole ring contributes to potential nitrogen-based toxicity.
Reactivity Aldehyde Aldehydes can oxidize to carboxylic acids in the presence of air or oxidizers. Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).
Combustibility Combustible Liquid/Solid The propyl and cyclopropyl groups increase lipophilicity and flammability. Must be treated as a flammable organic waste.
Elemental Composition Nitrogen (N) Contains two nitrogen atoms per molecule. Incineration must occur at a facility equipped to handle NOx emissions.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Container Selection

Objective: Prevent cross-reactivity and ensure regulatory compliance (RCRA/EU Waste Codes).

  • Select Container:

    • Liquids: Use an HDPE (High-Density Polyethylene) or amber glass container with a PTFE-lined screw cap.

    • Solids: Use a wide-mouth HDPE jar.

    • Why: Aldehydes can degrade standard plastics over time; HDPE and Glass/PTFE are chemically resistant.

  • Segregation Stream:

    • Classify as Non-Halogenated Organic .

    • Do NOT mix with halogenated solvents (e.g., DCM, Chloroform) if possible, as this increases disposal costs and changes the incineration method.

    • Do NOT mix with aqueous acid/base streams.

Phase 2: Labeling & Accumulation

Objective: Maintain "Cradle-to-Grave" tracking.

  • Labeling:

    • Must read: "Hazardous Waste - 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde" .

    • Add constituents: If in solution, list the solvent (e.g., "90% Ethyl Acetate, 10% Pyrazole Aldehyde").

    • Check Hazards: [x] Flammable [x] Irritant [x] Toxic.

  • Storage:

    • Store in a cool, well-ventilated SAA.

    • Keep container closed at all times except when adding waste (RCRA requirement).[6]

    • Store away from heat sources to prevent aldehyde autoxidation.

Phase 3: Final Disposal (Vendor Handoff)

Objective: Permanent destruction.

  • Method: High-temperature incineration.

  • Profile: Nitrogen-bearing organic waste.

  • Waste Code (US RCRA): Likely D001 (Ignitable) if in flammable solvent. If pure substance, designate as "Non-Regulated Chemical Waste" unless toxicity characteristic leaching procedure (TCLP) dictates otherwise (rare for this specific analog).

Spill Management & Emergency Response

Scenario: Benchtop spill of < 50 mL/g.

  • Evacuate & Ventilate: The aldehyde vapor is a respiratory irritant (H335). Clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb:

    • Do NOT use paper towels (Aldehydes can react exothermically with cellulose under certain conditions).

    • Use Vermiculite , Diatomaceous Earth , or a commercial Spill Pillow .

  • Decontaminate:

    • Wipe surface with a mild soap/water solution.

    • Collect all absorbent material into a sealed hazardous waste bag/pail.

    • Label as "Debris contaminated with 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde".

Disposal Decision Logic (Visualization)

DisposalFlow Start Waste Generation: 3-cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid StreamC Stream C: Solid Hazardous Waste (Incineration) Solid->StreamC Pack in Wide-Mouth Jar HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform?) Liquid->HalogenCheck StreamA Stream A: Non-Halogenated Organic (Incineration) HalogenCheck->StreamA No (e.g. EtOAc, MeOH) StreamB Stream B: Halogenated Organic (Specialized Incineration) HalogenCheck->StreamB Yes Drain Drain Disposal StreamA->Drain NEVER

Figure 1: Waste segregation decision tree ensuring correct incineration stream selection.

References

  • Washington State Department of Ecology. (n.d.). Focus on: Treatment by Aldehyde Deactivation. Retrieved March 1, 2026, from [Link]

  • Dartmouth College EHS. (n.d.). Hazardous Waste Disposal Guide. Retrieved March 1, 2026, from [Link]

Sources

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